molecular formula C4H9ClO B043188 4-Chloro-1-butanol CAS No. 928-51-8

4-Chloro-1-butanol

Cat. No.: B043188
CAS No.: 928-51-8
M. Wt: 108.57 g/mol
InChI Key: HXHGULXINZUGJX-UHFFFAOYSA-N
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Description

4-Chloro-1-butanol (CAS 928-51-8) is a versatile and valuable bifunctional organic intermediate of significant interest in synthetic chemistry and drug discovery. This compound features both a reactive chloro group and a terminal hydroxyl group on a four-carbon butane chain, making it an ideal building block for heterocyclic synthesis, linker construction, and polymer research. Its primary research application lies in nucleophilic substitution reactions, where the chloro group can be displaced by various nucleophiles such as amines, thiols, and alkoxides to create extended chain molecules. Concurrently, the hydroxyl group can be further functionalized through esterification, etherification, or oxidation, enabling the synthesis of complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutan-1-ol
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InChI

InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2
Source PubChem
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InChI Key

HXHGULXINZUGJX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9ClO
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DSSTOX Substance ID

DTXSID2061301
Record name 1-Butanol, 4-chloro-
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Molecular Weight

108.57 g/mol
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Physical Description

Clear colorless liquid; Contains <= 12% hydrochloric acid (CAS# 7647-01-0) and <= 3% tetrahydrofuran (CAS# 109-99-9); [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-butanol
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Vapor Pressure

0.35 [mmHg]
Record name 4-Chloro-1-butanol
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CAS No.

928-51-8
Record name 4-Chloro-1-butanol
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Foundational & Exploratory

Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran and HCl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1-butanol from the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride (HCl). The document details the underlying reaction mechanism, presents various experimental protocols, and includes quantitative data to facilitate comparison and application in a laboratory and industrial setting.

Introduction

This compound is a valuable bifunctional molecule widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its primary synthesis route involves the acid-catalyzed ring cleavage of tetrahydrofuran (THF) by hydrogen chloride (HCl).[2] This reaction proceeds via a nucleophilic substitution mechanism and can be performed without a catalyst or with the aid of catalysts to enhance reaction rates and yields. This guide explores the uncatalyzed method, as well as catalytic approaches employing zinc chloride and polymeric resins.

Reaction Mechanism

The synthesis of this compound from THF and HCl is an acid-catalyzed nucleophilic substitution reaction. The mechanism involves the protonation of the oxygen atom in the THF ring by HCl, which activates the ether for nucleophilic attack. The chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the carbon atoms adjacent to the protonated oxygen, leading to the cleavage of the C-O bond and the formation of this compound.[2]

The overall reaction is an equilibrium process. The use of an excess of HCl can drive the reaction towards the product but may also lead to the formation of byproducts such as 1,4-dichlorobutane.

Comparative Analysis of Synthesis Protocols

Several methods for the synthesis of this compound from THF and HCl have been reported. The choice of method often depends on the desired scale, purity requirements, and available equipment. The following table summarizes the quantitative data from key experimental protocols.

ParameterUncatalyzed Method (Starr & Hixon)Resin-Catalyzed MethodZinc Chloride-Catalyzed Method
Catalyst NoneStyrene-divinylbenzene copolymer with pendant amine groupsZinc Chloride (ZnCl₂)
Reactant Ratio (HCl:THF) Gaseous HCl bubbled through boiling THF1.0 - 1.2 moles HCl per mole THF (optimum)Dry HCl in the presence of traces of ZnCl₂
Temperature Boiling point of the reaction mixture (starts at 64-65°C and rises to 103.5-105.5°C)20°C to 120°CApproximately 100°C
Reaction Time Approximately 5 hoursShorter reaction times compared to the uncatalyzed methodNot explicitly stated, but catalysis implies faster rates
Yield 54-57% of pure product after distillationHigh conversion rates, e.g., ~87% conversion of THF62% yield of 1-bromo-4-chlorobutane (B103958) in a subsequent step
Product Purity High purity after fractional distillationProduct contaminated with small amounts of THF, HCl, and unidentified materialsIntermediate for further synthesis, purity not specified for this compound
Key Advantages Well-established, simple setupIncreased reaction rate, easy catalyst removal by filtrationFacilitates ring-opening
Key Disadvantages Relatively long reaction time, moderate yieldPotential for resin degradation under harsh conditionsCatalyst is soluble and can be difficult to remove from the product

Experimental Protocols

Uncatalyzed Synthesis (Starr & Hixon, Organic Syntheses)

This procedure is the most widely used method for the preparation of this compound since the 1930s.[3]

Procedure:

  • A 500-cc. three-necked flask is equipped with a reflux condenser, a thermometer dipping into the liquid, and a gas inlet tube for introducing gaseous hydrogen chloride near the bottom of the flask.

  • The flask is charged with 114 g (1.58 moles) of tetrahydrofuran.

  • The THF is heated to its boiling point (64–65°C).

  • A slow stream of hydrogen chloride gas is bubbled into the boiling liquid.

  • As the reaction proceeds, the temperature of the boiling liquid gradually increases.

  • The reaction is continued for approximately 5 hours, at which point the boiling temperature remains constant in the range of 103.5–105.5°C.

  • The resulting light brown liquid is cooled and then transferred to a Claisen flask for fractional distillation under reduced pressure.

  • A significant amount of hydrogen chloride is evolved at the beginning of the distillation.

  • The main fraction, weighing 95–100 g, is collected.

  • Redistillation of the crude product yields 93–98 g (54–57% of the theoretical amount) of pure this compound.

Resin-Catalyzed Synthesis

This method utilizes a polymeric resin to catalyze the reaction, leading to increased reaction rates.[3]

Procedure:

  • A 1.0-liter flask is equipped with a stirrer, thermometer, sparger for gas introduction, an efficient condenser, and a heating mantle.

  • The flask is charged with 432 g (6.0 moles) of tetrahydrofuran and 43 g of a styrene-divinylbenzene copolymer resin with pendant N(CH₃)₃Cl or N(CH₃)₂ groups.[3]

  • The mixture is heated to reflux.

  • Anhydrous HCl gas is charged through the sparger at a rate of approximately 2.8 moles/hr for 2.5 hours.

  • The reaction mixture is then filtered to remove the insoluble resin catalyst.

  • The progress of the reaction can be monitored by analyzing samples for the conversion of THF to this compound.

Zinc Chloride-Catalyzed Synthesis

Several sources report that zinc chloride can catalyze the formation of this compound from THF and HCl.[2][3] Zinc chloride, a Lewis acid, facilitates the ring-opening of the ether.[2]

General Procedure (as described in a patent for a subsequent reaction):

  • Tetrahydrofuran is treated with dry hydrochloric acid in the presence of traces of zinc chloride.

  • The reaction temperature is raised to approximately 100°C.

  • The resulting this compound is then used in a subsequent synthesis step.

Visualizations

Reaction Signaling Pathway

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates THF Tetrahydrofuran (THF) Protonated_THF Protonated THF THF->Protonated_THF + H⁺ (from HCl) HCl Hydrogen Chloride (HCl) Cl_ion Chloride Ion (Cl⁻) HCl->Cl_ion dissociation Product This compound Protonated_THF->Product + Cl⁻ (Nucleophilic Attack)

Caption: Acid-catalyzed ring-opening of THF by HCl.

Experimental Workflow: Uncatalyzed Synthesis

UncatalyzedWorkflow Start Start Charge_THF Charge THF into Reaction Flask Start->Charge_THF Heat Heat THF to Boiling Charge_THF->Heat Add_HCl Bubble HCl gas through boiling THF (approx. 5 hours) Heat->Add_HCl Cool Cool Reaction Mixture Add_HCl->Cool Distill Fractional Distillation under Reduced Pressure Cool->Distill Collect Collect Pure this compound Distill->Collect End End Collect->End

Caption: Workflow for the uncatalyzed synthesis.

Logical Relationship: Catalyzed vs. Uncatalyzed Synthesis

Comparison Synthesis Synthesis of this compound Uncatalyzed Catalyzed Uncatalyzed_Details Method: Starr & Hixon Rate: Slower Yield: Moderate Purification: Fractional Distillation Synthesis:uncat->Uncatalyzed_Details Catalyzed_Details Catalysts: ZnCl₂, Polymeric Resin Rate: Faster Yield: Potentially Higher Purification: Catalyst Removal + Distillation Synthesis:cat->Catalyzed_Details

Caption: Comparison of catalyzed and uncatalyzed synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-1-butanol: Chemical Properties and Reactivity

This compound is a bifunctional organic compound that serves as a versatile intermediate and building block in organic synthesis. Its dual reactivity, stemming from the presence of both a hydroxyl group and a chloroalkane, makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is classified as a primary alcohol and an organochlorine compound.[2] The technical grade of this chemical is often found to contain varying amounts of tetrahydrofuran (B95107) and HCl.

A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₄H₉ClO[1][3]
Molecular Weight 108.57 g/mol [1][2]
Appearance Clear colorless to light yellow liquid[1][4]
Density 1.088 g/mL at 25 °C[1][4]
Boiling Point 84-85 °C at 16 mmHg[1][4]
Refractive Index n20/D 1.453[4]
Solubility Soluble in methanol, chloroform (B151607), and dimethyl sulfoxide[1][4]
SMILES String OCCCCCl
InChI Key HXHGULXINZUGJX-UHFFFAOYSA-N

Reactivity and Key Reactions

This compound's reactivity is characterized by the interplay between its alcohol and alkyl chloride functional groups. It is known as an alkylating agent and is considered a genotoxic impurity in active pharmaceutical ingredients (APIs).[4]

Intramolecular Cyclization (Ether Formation)

The most prominent reaction of this compound is its intramolecular SN2 reaction to form tetrahydrofuran (THF). This cyclization is typically promoted by a base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH).[5][6] The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride ion.[5]

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product start This compound (HO-CH₂CH₂CH₂CH₂-Cl) intermediate Alkoxide Ion (-O-CH₂CH₂CH₂CH₂-Cl) start->intermediate + Base (e.g., KOH) - H₂O product Tetrahydrofuran (THF) + Cl⁻ intermediate->product Intramolecular Sₙ2 (Cyclization)

Caption: Intramolecular cyclization of this compound to THF.

This reaction is highly efficient, and studies have shown that even in the presence of a base like hydroxide, the major product is THF, with minimal formation of elimination or bimolecular substitution products.[7]

Nucleophilic Substitution

As a primary alkyl chloride, the terminal carbon is susceptible to attack by various nucleophiles. For example, it reacts with thiophenol in the presence of a base like potassium carbonate to yield 4-(phenylthio)butan-1-ol.[8]

Elimination Reactions

While intramolecular substitution is dominant, elimination reactions are also possible, though typically not the major pathway.[7] IR spectroscopy of reaction mixtures with hydroxide has shown a lack of signals in the typical alkene range (1600-1680 cm⁻¹), indicating that elimination is not a significant competing reaction.[7]

G cluster_input Reactant cluster_output Potential Pathways A This compound + Base B Intramolecular Sₙ2 (Major Product: THF) A->B C Intermolecular Sₙ2 (e.g., 1,4-Butanediol) A->C D E2 Elimination (Minor/No Product) A->D

Caption: Possible reaction pathways for this compound with a base.

Experimental Protocols

Synthesis of this compound from Tetrahydrofuran

A common and established method for synthesizing this compound involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[9][10]

Methodology:

  • Hydrogen chloride gas is bubbled through boiling tetrahydrofuran.[9]

  • The reaction proceeds for approximately 5 hours, or until the temperature of the boiling mixture stabilizes between 103.5-105.5°C.[9]

  • The crude product is then isolated by vacuum distillation.[9]

  • This process typically yields this compound in the range of 54-57%.[9] Catalysts, such as zinc chloride or resin quaternary ammonium (B1175870) chlorides, can be used to increase the reaction rate and yield.[10]

G A Charge Reactor with Tetrahydrofuran (THF) B Heat THF to Boiling A->B C Introduce HCl Gas into boiling THF B->C D Monitor Reaction (approx. 5 hrs or temp. reaches 103.5-105.5°C) C->D E Isolate Product via Vacuum Distillation D->E F Final Product: This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Reaction with Thiophenol

This protocol demonstrates a typical nucleophilic substitution at the chlorinated carbon.

Methodology: [8]

  • A mixture of thiophenol (1.10 mole), this compound (0.921 mole), and potassium carbonate (1.0 mole) is prepared in dimethoxyethane.[8]

  • The mixture is heated overnight at a gentle reflux.[8]

  • After cooling, the reaction mixture is filtered, and the solvent is removed using a rotary evaporator.[8]

  • The resulting residue is dissolved in chloroform and extracted with 10% sodium hydroxide.[8]

  • The organic (chloroform) layer is dried, filtered, and the solvent is evaporated to yield the crude product.[8]

  • The product can be further purified by vacuum distillation.[8]

Stability and Safety

This compound is a flammable liquid and vapor.[11][12] It is stable under normal conditions but should be stored in a cool, well-ventilated place away from heat, sparks, and open flames.[13][14]

Hazards:

  • Health: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11][12] It is also suspected of causing cancer.[11]

  • Reactivity: Incompatible with strong oxidizing agents.[14] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen chloride.[14]

  • Polymerization: Hazardous polymerization does not occur under normal conditions.[14]

Due to its hazardous nature, proper personal protective equipment (PPE), including gloves, eye protection, and appropriate clothing, must be worn when handling this chemical.[11][13] All work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

References

An In-depth Technical Guide to the Physical Constants of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 928-51-8

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-1-butanol, intended for researchers, scientists, and professionals in drug development. This document compiles essential data from various scientific sources, presents it in a structured format, and includes a detailed experimental protocol for its determination in pharmaceutical ingredients.

Chemical Identity and Structure

This compound is a halogenated alcohol used as an intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

IdentifierValueSource
Chemical Name This compound[2]
CAS Number 928-51-8[3]
Molecular Formula C4H9ClO[2][3]
Molecular Weight 108.57 g/mol [2][4]
Synonyms Tetramethylene chlorohydrin, 4-Chlorobutanol, 1-Butanol, 4-chloro-[2][5]
InChI InChI=1S/C4H9ClO/c5-3-1-2-4-6/h6H,1-4H2[4]
InChIKey HXHGULXINZUGJX-UHFFFAOYSA-N[3][4]
SMILES OCCCCCl[4][5]

Physical and Chemical Properties

The physical constants of this compound are crucial for its handling, application in synthesis, and for safety considerations.

PropertyValueUnitSource
Physical Form Clear colorless liquid[1][2]
Boiling Point 84-85 (at 16 mmHg)°C[4][6]
Density 1.088 (at 25 °C)g/mL[4][6]
Refractive Index 1.453 (at 20 °C)[4][6]
Flash Point 97°F[6]
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide.[1][6]
pKa 15.01 ± 0.10[6]
LogP (Octanol/Water Partition Coefficient) 0.998[7]
Vapor Pressure 0.45 (at 25 °C, estimated)mmHg[2]

Thermodynamic Properties

Thermodynamic data is essential for understanding the energy changes associated with chemical reactions involving this compound.

PropertyValueUnitSource
Enthalpy of Vaporization (ΔvapH°) 45.56kJ/mol[7]
Enthalpy of Fusion (ΔfusH°) 14.40kJ/mol[7]
Standard Gibbs Free Energy of Formation (ΔfG°) -165.95kJ/mol[5]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -293.86kJ/mol[5]

Safety and Hazards

This compound is a flammable liquid and is harmful if swallowed.[8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] It is also suspected of causing cancer.[8] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[9][10]

Experimental Protocols

General Methodologies for Physical Constant Determination

The physical constants presented in this guide are typically determined using standard laboratory procedures. While specific experimental details for this compound are not extensively published, the following are the general methodologies that would be employed:

  • Boiling Point: Determined by distillation at a specific pressure. The temperature at which the liquid boils and the vapor is in equilibrium with the liquid is recorded as the boiling point.

  • Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature.

  • Refractive Index: Measured using a refractometer. This instrument measures the extent to which light is bent when it passes through the liquid.

Determination of this compound as a Genotoxic Impurity by GC-MS

This compound is considered a genotoxic impurity (GTI) in some active pharmaceutical ingredients (APIs). A sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for its determination.[11]

Objective: To quantify the amount of this compound in an API.

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.08 to 40 ppm (µg/g of the API).[11]

    • Prepare the sample solution by dissolving a known amount of the API (e.g., 25 mg) in the solvent.

    • Prepare spiked samples by adding known amounts of the this compound standard solution to the API sample solution.[11]

  • GC-MS Analysis:

    • Inject a specific volume of the standard and sample solutions into the GC-MS system.

    • The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of this compound.

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area of this compound against its concentration for the standard solutions.

    • The concentration of this compound in the API sample is determined by comparing its peak area to the calibration curve.

    • The limit of detection (LOD) and limit of quantitation (LOQ) of the method are established to ensure its sensitivity. For this method, the DL and QL were found to be 0.05 ppm and 0.08 ppm, respectively.[11]

Visualizations

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock Stock Solution (this compound) standards Calibration Standards (0.08 - 40 ppm) stock->standards injection Injection into GC-MS standards->injection api_sample API Sample Solution api_sample->injection spiked_samples Spiked API Samples spiked_samples->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection & Fragmentation gc_separation->ms_detection calibration_curve Calibration Curve Generation ms_detection->calibration_curve quantification Quantification in API Sample ms_detection->quantification validation Method Validation (LOD, LOQ) ms_detection->validation calibration_curve->quantification Physical_Properties_Relationship substance This compound mol_structure Molecular Structure (C4H9ClO) substance->mol_structure intermol_forces Intermolecular Forces (H-bonding, van der Waals) mol_structure->intermol_forces density Density mol_structure->density refractive_index Refractive Index mol_structure->refractive_index boiling_point Boiling Point intermol_forces->boiling_point solubility Solubility intermol_forces->solubility vapor_pressure Vapor Pressure intermol_forces->vapor_pressure

References

Spectroscopic Profile of 4-Chloro-1-butanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-1-butanol, a versatile building block in organic synthesis. The document details experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not availableHO-CH₂ -
Data not availableData not availableData not availableData not available-CH₂-CH₂ -CH₂Cl
Data not availableData not availableData not availableData not available-CH₂ -CH₂Cl
Data not availableData not availableData not availableData not availableHO -
¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data not availableC H₂OH
Data not available-C H₂-
Data not available-C H₂-
Data not availableC H₂Cl

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200O-H stretch (alcohol)
3000-2900C-H stretch (sp³ hybridized)
1060C-O stretch (primary alcohol)
650C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
108Data not available[M]⁺ (Molecular Ion)
55Data not available[C₄H₇]⁺
42Data not available[C₃H₆]⁺
31Data not available[CH₂OH]⁺

Experimental Protocols

The following are generalized experimental conditions for obtaining the spectroscopic data presented above.

NMR Spectroscopy:

  • Instrument: Varian A-60 or Bruker DPX-300.[1]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).[1]

  • Frequency: 500.132 MHz for ¹H NMR.[2]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared Spectroscopy:

  • Instrument: Bruker IFS 85 FTIR Spectrometer.[1]

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl).[1]

Mass Spectrometry:

  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Ionization Energy: 75 eV.[3]

  • Source Temperature: 230 °C.[3]

  • Sample Temperature: 170 °C.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Chemical Shift, Multiplicity, Integration ¹³C: Chemical Shift NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 4-Chloro-1-butanol: Safety Data and Handling Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for 4-Chloro-1-butanol (CAS No. 928-51-8). The information is compiled and presented to ensure safe laboratory practices and to mitigate risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] It is a primary alcohol and an organochlorine compound.[2][3] It is used in organic synthesis as a building block for various chemicals, including pharmaceuticals and agrochemicals.[1]

PropertyValueSource(s)
Molecular Formula C4H9ClO[1][3]
Molecular Weight 108.57 g/mol [3][4]
Appearance Clear colorless to light yellow liquid[1][2][4]
Boiling Point 84-85 °C at 16 mmHg[2]
Density 1.088 g/mL at 25 °C[2]
Refractive Index n20/D 1.453[2]
Solubility Miscible with water. Soluble in methanol, chloroform, and dimethyl sulfoxide.[1][2]
Vapor Pressure 0.35 mmHg[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor.[4][5]
Acute Toxicity, Oral 4H302: Harmful if swallowed.[4][5]
Skin Corrosion/Irritation 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation.[4][5]
Carcinogenicity 2H351: Suspected of causing cancer.[4]
Corrosive to Metals -H290: May be corrosive to metals.[4]

Signal Word: Warning[4][5]

Primary Hazards: Flammable, Irritant[3]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

Personal Protective Equipment (PPE)
PPE TypeSpecificationsSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (inspect before use).[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]
Handling Procedures
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[4][8]

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe mist, gas, or vapors.[5][9]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][9]

  • Use only non-sparking tools.[5][6]

  • Do not eat, drink, or smoke when using this product.[5][9]

  • Wash hands and other exposed areas thoroughly after handling.[4][5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[4][5]

  • Store locked up.[5][9]

  • Keep in a fireproof place.[4]

  • Store away from incompatible materials such as oxidizing agents.[6]

  • Some sources recommend refrigeration.[6][7]

Emergency Procedures and First Aid

Immediate and appropriate response is critical in the event of exposure or spillage.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4][5][9]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][7][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][7][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6][9]
Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Avoid contact with the substance and breathing vapors. Wear appropriate personal protective equipment. Remove all sources of ignition.[5][6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it must be disposed of properly.[5][6]

  • Containment and Cleaning: Use a non-combustible absorbent material to soak up the spill. Collect and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4][5]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

  • Specific Hazards: Flammable liquid and vapor. Heating may cause a fire or explosion.[4] Thermal decomposition can lead to the release of irritating gases and vapors.[6][7]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][9]

Toxicological Information

  • Acute Toxicity: Harmful if swallowed.[4] Oral lethal-dose studies in mice have shown it to cause muscle contraction or spasticity, ulceration or bleeding from the stomach, and other liver changes.[3][10]

  • Corrosivity and Irritation: Causes skin irritation and serious eye irritation.[4] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3][10]

  • Carcinogenicity: Suspected of causing cancer.[4]

  • Target Organs: Central nervous system (CNS), liver, and kidney.[3][10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not discharge into sewer systems.[9] Contaminated packaging should be treated as the chemical itself.[9]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for safe handling and emergency first aid for this compound.

Safe_Handling_Workflow cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_post Post-Handling & Storage a Review SDS & Protocols b Identify Hazards (Flammable, Toxic, Irritant) a->b c Ensure Engineering Controls (Fume Hood, Eyewash) b->c d Select & Inspect PPE (Goggles, Gloves, Lab Coat) c->d e Ground & Bond Equipment d->e Proceed if Safe f Use Non-Sparking Tools e->f g Dispense Chemical (Avoid Inhalation & Contact) f->g h Keep Container Closed g->h i Wash Hands Thoroughly h->i j Store in Cool, Ventilated, Locked Area i->j k Dispose of Waste Properly j->k

Caption: Workflow for the safe handling of this compound.

First_Aid_Response cluster_routes Exposure Route cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Provide Oxygen/Artificial Respiration if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Rinse with Water (15 min) skin->action_skin action_eye Rinse with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: First-aid response workflow for this compound exposure.

References

Solubility Profile of 4-Chloro-1-butanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloro-1-butanol, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive, publicly available quantitative data on its solubility in a wide range of organic solvents, this document presents known qualitative information, supplemented by quantitative data for the structurally analogous compounds, 1-butanol (B46404) and 1-chlorobutane (B31608), to provide a valuable reference point. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise values for their specific applications.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[1]
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AlcoholsGenerally Soluble
EthersGenerally Soluble

To provide a more quantitative context, the following tables detail the solubility and miscibility of 1-butanol and 1-chlorobutane, which share structural similarities with this compound. These data can offer insights into the expected solubility behavior of this compound.

Table 2: Quantitative Solubility of 1-Butanol in Common Organic Solvents at 25°C

SolventSolubility ( g/100 mL)
Water7.9[2]
AcetoneMiscible
BenzeneMiscible
Carbon TetrachlorideMiscible
ChloroformMiscible
DichloromethaneMiscible
Diethyl EtherMiscible[2]
Dimethyl Sulfoxide (DMSO)Miscible
EthanolMiscible
Ethyl AcetateMiscible
HexaneSoluble[3]
MethanolMiscible
TolueneMiscible

Table 3: Miscibility of 1-Chlorobutane with Common Organic Solvents

SolventMiscibility
AcetoneMiscible
BenzeneMiscible
Carbon TetrachlorideSlightly Soluble[4]
ChloroformMiscible
DichloromethaneMiscible
Diethyl EtherMiscible[4][5]
Dimethyl Sulfoxide (DMSO)Miscible
EthanolMiscible[4][5][6]
Ethyl AcetateMiscible
HexaneMiscible
MethanolMiscible[7]
TolueneMiscible

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in specific solvent systems, the following established experimental protocols can be employed.

Shake-Flask Method (Equilibrium Solubility)

This is a widely recognized and accurate method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation. The temperature should be carefully controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the undissolved solute.

  • Quantification: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

    • Gas Chromatography (GC): A highly sensitive and selective method for volatile compounds. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Suitable if the compound can be derivatized to be UV-active or if a suitable detector (e.g., refractive index detector) is available.

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute. This method is simpler but may be less accurate for volatile solutes.

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

Methodology:

  • Saturate the Solvent: Prepare a saturated solution of this compound in the desired solvent at a constant temperature, as described in the shake-flask method. Ensure a small amount of undissolved solute remains to confirm saturation.

  • Filtration: Filter the saturated solution to remove any undissolved solute. A syringe filter (e.g., PTFE) can be used for small volumes.

  • Weighing: Accurately weigh a clean, dry evaporation dish.

  • Sample Addition: Pipette a precise volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporation dish and reweigh to determine the mass of the solution.

  • Evaporation: Carefully evaporate the solvent under controlled conditions. A rotary evaporator or a gentle stream of inert gas can be used to minimize loss of the solute. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

  • Drying and Final Weighing: Once the solvent is completely removed, dry the evaporation dish containing the solute residue to a constant weight in a desiccator or oven at a temperature below the boiling point of this compound.

  • Calculation:

    • Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Visualization of Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent. The following diagram illustrates these key relationships.

Caption: Logical relationships influencing this compound solubility.

References

An In-depth Technical Guide to the Mechanism of 4-Chloro-1-butanol Formation from Tetrahydrofuran Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-1-butanol via the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF). This process is of significant interest in organic synthesis, particularly as this compound is a versatile intermediate in the production of pharmaceuticals and other specialty chemicals.[1][2] The formation of this compound from THF is a classic example of an acid-catalyzed nucleophilic substitution reaction.[1] This guide will delve into the underlying mechanism, present key quantitative data from various synthetic approaches, provide detailed experimental protocols, and visualize the reaction pathway and experimental workflow.

Core Mechanism: Acid-Catalyzed Nucleophilic Ring-Opening

The conversion of tetrahydrofuran, a cyclic ether, into this compound is typically achieved by treatment with a strong acid, most commonly hydrogen chloride (HCl).[1] The reaction proceeds through a nucleophilic substitution mechanism, which can be broken down into two key steps:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the oxygen atom in the THF ring by a proton from HCl. This initial acid-base reaction is crucial as it converts the hydroxyl group, a poor leaving group, into a good leaving group (water). This protonation makes the ether susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by the Chloride Ion: The chloride ion (Cl-), a good nucleophile, then attacks one of the carbon atoms adjacent to the protonated oxygen. This attack occurs from the backside, in a manner characteristic of an SN2 reaction, leading to the opening of the THF ring and the formation of the this compound product.

The overall reaction is an equilibrium process. To drive the reaction towards the formation of this compound, an excess of HCl is often employed.[3] The presence of certain catalysts, such as zinc chloride, can also be used to facilitate the ring-opening of the ether.[1]

Caption: Reaction mechanism for the formation of this compound from THF.

Quantitative Data Summary

The efficiency of the synthesis of this compound from THF is influenced by various factors, including reaction temperature, duration, and the presence of catalysts. The following table summarizes key quantitative data from different experimental approaches.

CatalystTemperature (°C)Time (h)Molar Ratio (HCl:THF)Yield (%)Reference
NoneBoiling (64-105.5)5Excess54-57[4][5]
Polymeric Resin50-875~1.0-1.2High (unspecified)[3]
Zinc ChlorideNot specifiedNot specifiedNot specifiedNot specified[1][3]

It is important to note that the reaction can produce byproducts, with 1,4-dichlorobutane (B89584) being a notable example, especially with a large excess of HCl.[3] The product is also often contaminated with unreacted THF and HCl, necessitating purification.[3][6]

Detailed Experimental Protocols

The following protocols are generalized from established laboratory and patented procedures for the synthesis of this compound from THF.

Method 1: Uncatalyzed Synthesis

This method, based on the procedure by Starr and Hixon, is a widely used approach.[3]

  • Apparatus: A three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube. The outlet of the condenser is connected to a trap to capture any entrained material.

  • Procedure:

    • Charge the flask with tetrahydrofuran.

    • Heat the THF to its boiling point (approximately 64-65°C).

    • Bubble a slow stream of dry hydrogen chloride gas into the boiling liquid.

    • Continue the addition of HCl. The boiling point of the mixture will gradually increase.

    • The reaction is considered complete when the boiling point of the mixture remains constant in the range of 103.5–105.5°C, which typically takes about 5 hours.[4][5]

    • Cool the resulting light brown liquid.

    • Purify the crude product by fractional distillation under reduced pressure. A significant amount of HCl will be evolved at the beginning of the distillation.[4][5] The main fraction is collected at 81-82°C/14 mm Hg.[5]

Method 2: Catalyzed Synthesis with a Polymeric Resin

This method utilizes a resin catalyst to potentially increase the reaction rate.[3]

  • Apparatus: A flask equipped with a condenser, heating mantle, thermometer, sparger, and stirrer.

  • Procedure:

    • Charge the flask with tetrahydrofuran and the polymeric resin catalyst (e.g., a styrene-divinylbenzene copolymer with pendant trimethyl ammonium (B1175870) chloride groups).[3]

    • Warm the mixture to approximately 50°C with stirring.

    • Introduce HCl gas at a controlled rate (e.g., ~6.5 moles/hr for a 26.0 mole batch of THF).[3]

    • The reaction is exothermic, and the temperature will rise. Maintain the reaction for a set period (e.g., 5 hours), during which the temperature may reach up to 87°C.[3]

    • Monitor the conversion of THF to this compound using analytical techniques such as NMR.[3]

    • After the reaction, remove the resin catalyst by filtration.

    • The resulting product can be further purified by distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from THF.

Experimental_Workflow Start Start Setup Set up Reaction Apparatus Start->Setup Charge Charge Flask with THF (and optional catalyst) Setup->Charge Heat Heat THF to Boiling (or initial reaction temp) Charge->Heat Add_HCl Introduce HCl Gas Heat->Add_HCl React Maintain Reaction Conditions (Temperature and Time) Add_HCl->React Monitor Monitor Reaction Progress (optional) React->Monitor Cool Cool Reaction Mixture React->Cool Monitor->React Filter Filter to Remove Catalyst (if applicable) Cool->Filter Distill Purify by Fractional Distillation (under reduced pressure) Filter->Distill Collect Collect this compound Fraction Distill->Collect Analyze Analyze Product Purity (GC, NMR) Collect->Analyze End End Analyze->End

Caption: A typical experimental workflow for the synthesis of this compound.

References

Stability and Storage of 4-Chloro-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 4-Chloro-1-butanol (CAS No. 928-51-8). Understanding the stability profile of this versatile bifunctional molecule is critical for its effective use in research, synthesis, and pharmaceutical development, ensuring the integrity of experimental outcomes and the safety of personnel.

Chemical Properties and Stability Profile

This compound is a clear, colorless to light yellow liquid.[1] Its stability is influenced by several factors, including temperature, pH, and the presence of other chemical agents. The molecule possesses both a nucleophilic hydroxyl group and an electrophilic carbon attached to a chlorine atom, making it susceptible to intramolecular reactions.[2]

Degradation Pathway

The primary degradation pathway for this compound is an intramolecular nucleophilic substitution (SN2) reaction, leading to the formation of tetrahydrofuran (B95107) (THF).[1][2] This cyclization is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[3][4]

Mechanism of Tetrahydrofuran Formation:

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine, which serves as a leaving group.[2]

In acidic conditions, the hydroxyl group can be protonated, and subsequent intramolecular displacement of water by the chlorine atom can also lead to THF, although the base-catalyzed pathway is more commonly discussed in the context of degradation during storage.[3]

G

While quantitative kinetic data on the rate of degradation under various conditions is not extensively available in published literature, it is understood that the presence of bases or strong acids will significantly accelerate the formation of THF, especially with heating.[3][4] Therefore, avoiding such conditions is paramount for maintaining the integrity of this compound.

Recommended Storage and Handling Conditions

To minimize degradation and ensure safety, the following storage and handling procedures are recommended based on information from safety data sheets (SDS) and chemical suppliers.

Storage

Proper storage is crucial to maintain the quality of this compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent potential oxidation and reaction with atmospheric moisture.
Container Tightly closed in a dry, cool, and well-ventilated place.To prevent contamination and exposure to moisture and air.[5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.To prevent vigorous reactions and accelerated degradation.[5]
Light Exposure Store in a light-resistant container.Although specific data on photosensitivity is limited, protection from light is a general best practice for storing reactive chemicals.
Handling

Safe handling practices are essential when working with this compound.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles, to avoid skin and eye contact.[5]

  • Ignition Sources: Keep away from heat, sparks, and open flames. This compound is a flammable liquid.[5]

  • Hygroscopic Nature: While not explicitly stated in all sources, its hydroxyl group suggests it may be hygroscopic. Therefore, minimizing exposure to atmospheric moisture is advisable.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being a commonly cited method for its detection as a genotoxic impurity in active pharmaceutical ingredients (APIs).

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Quantification

This protocol is a generalized procedure based on published methods for the determination of this compound.

Objective: To quantify the amount of this compound and its primary degradation product, tetrahydrofuran, in a sample.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A mid-polarity column, such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar, is often suitable.

Reagents:

  • This compound reference standard

  • Tetrahydrofuran reference standard

  • 3-Chloro-1-butanol (as an internal standard, if necessary)

  • A suitable solvent for sample dilution (e.g., dichloromethane, methanol)

Chromatographic Conditions (Example):

ParameterCondition
Inlet Temperature 220°C
Injection Mode Split (e.g., 10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 5 minutes at 200°C
MS Transfer Line Temp 230°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample in the chosen solvent to a final concentration within the calibrated range.

  • If using an internal standard, add a known concentration of 3-chloro-1-butanol to the sample solution.

  • Prepare a series of calibration standards of this compound and tetrahydrofuran in the same solvent.

Analysis:

  • Inject the prepared samples and calibration standards into the GC-MS system.

  • Identify the peaks for this compound and tetrahydrofuran based on their retention times and mass spectra.

  • Quantify the analytes by constructing a calibration curve from the peak areas of the standards.

G

Conclusion

The stability of this compound is a critical consideration for its use in scientific and industrial applications. Its primary mode of degradation is through intramolecular cyclization to form tetrahydrofuran, a process that is accelerated by heat and the presence of acids or bases. Adherence to recommended storage conditions, including refrigeration and storage under an inert atmosphere, is essential to maintain its purity and prevent degradation. For quantitative assessment of its stability, validated analytical methods such as GC-MS should be employed. By understanding and controlling these factors, researchers and developers can ensure the reliability and safety of their work with this important chemical intermediate.

References

4-Chloro-1-butanol structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-1-butanol, with a focus on its structural formula and molecular weight. This information is critical for its application in organic synthesis and for its identification as a potential genotoxic impurity in pharmaceutical ingredients.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular FormulaC4H9ClO[1][2][3][4]
Molecular Weight108.57 g/mol [1][2][3][5][6]
IUPAC Name4-chlorobutan-1-ol[1]
CAS Number928-51-8[2][7]
Density1.088 g/mL at 25 °C[3][6]
Boiling Point84-85 °C at 16 mmHg[3][6]
Refractive Indexn20/D 1.453[3][6]
SMILESOCCCCCl[6][8]
InChIKeyHXHGULXINZUGJX-UHFFFAOYSA-N[7][8]

Structural Information

This compound is a primary alcohol and an organochlorine compound. It is structurally defined as butan-1-ol with a chlorine atom substituted at the 4th position[1][4].

Caption: Structural formula of this compound.

Experimental Protocols

Detailed experimental protocols for specific reactions involving this compound are highly dependent on the nature of the synthesis or analysis being performed. However, a general application is its use as an internal standard in the analysis of genotoxic impurities in active pharmaceutical ingredients by GC-MS.

General Protocol for GC-MS Analysis:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, chloroform, or dimethyl sulfoxide) at a known concentration.

  • Sample Preparation: The active pharmaceutical ingredient (API) is dissolved in a suitable solvent, and a known amount of the this compound internal standard solution is added.

  • GC-MS Conditions: The sample is injected into a gas chromatograph coupled with a mass spectrometer. The specific column, temperature program, and mass spectrometry parameters would be optimized for the specific API and potential impurities being analyzed.

  • Quantification: The concentration of any genotoxic impurities is determined by comparing their peak areas to the peak area of the this compound internal standard.

Note: This is a generalized protocol. Specific parameters must be validated for each unique analytical method.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a chloro and a hydroxyl group, allows for a variety of chemical transformations. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals[5]. For instance, it can undergo nucleophilic substitution reactions at the carbon bearing the chlorine atom, or the hydroxyl group can be involved in esterification or etherification reactions.

As an alkylating agent, this compound is also recognized as a potential genotoxic impurity in pharmaceutical products[6]. Therefore, sensitive analytical methods are required for its detection and quantification in drug substances and products.

References

A Comprehensive Technical Guide to 4-Chloro-1-butanol and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-1-butanol is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries. Possessing both a hydroxyl and a chloro functional group, it serves as a versatile building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals. This technical guide provides an in-depth overview of this compound, including its various synonyms, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of a key chemical reaction.

Synonyms and Identification

In chemical literature and commercial databases, this compound is known by a variety of names. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

  • IUPAC Name: 4-chlorobutan-1-ol[1][2]

  • CAS Registry Number: 928-51-8[1][2][3]

  • Common Synonyms:

    • 4-Chlorobutanol[1][2][4]

    • Tetramethylene chlorohydrin[1][2][3][4][5][6]

    • 1-Butanol, 4-chloro-[2][4]

    • 4-Chloro-1-butane-ol[2][4]

    • 4-Chlorbutan-1-ol[2][4]

    • 4-Hydroxybutyl chloride[5]

    • Hydroxypropyl methyl chloride[5]

    • Chlorbutol[5]

    • 4-CHLOROBUTANOL-1[7]

    • 4-chloro-1-butano[7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C4H9ClO[1][2][3]
Molecular Weight 108.57 g/mol [1][3][6]
Appearance Clear colorless to light yellow liquid[1][7]
Boiling Point 84-85 °C at 16 mmHg[6][7]
Density 1.088 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.453[6]
Flash Point 36 °C (96.8 °F) - closed cup[6]
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its analysis as a genotoxic impurity.

Synthesis of this compound from Tetrahydrofuran (B95107)

A common and direct method for the synthesis of this compound involves the acid-catalyzed ring-opening of tetrahydrofuran (THF) with hydrogen chloride (HCl).[8]

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen chloride (HCl) gas, anhydrous

  • Round-bottom flask equipped with a gas inlet tube, reflux condenser, and magnetic stirrer

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Charge the round-bottom flask with anhydrous tetrahydrofuran.

  • Cool the flask in an ice-water bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred THF. The reaction is exothermic, so maintain the temperature of the reaction mixture.

  • Continue the addition of HCl until the boiling point of the mixture reaches 103.5-105.5 °C. This process can take approximately 5 hours.[3]

  • Upon completion of the reaction, assemble a vacuum distillation apparatus.

  • Distill the reaction mixture under reduced pressure. This compound is collected at 84-85 °C/16 mmHg.[3] A significant amount of hydrochloric acid will be evolved during the initial phase of the distillation.[3]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous hydrogen chloride is a corrosive and toxic gas. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Tetrahydrofuran is a flammable liquid. Keep away from ignition sources.

GC-MS Analysis of this compound as a Genotoxic Impurity

This compound is considered a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs), especially when tetrahydrofuran and hydrochloric acid are used in the synthesis process.[4][5] A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed for its trace-level analysis.[4][5]

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[9]

Reagents and Standards:

  • This compound reference standard

  • 3-Chloro-1-propanol or 3-chloro-1-butanol as an internal standard (IS)[4][5]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

  • Ethyl acetate (B1210297), analytical grade

Sample Preparation and Derivatization:

  • Accurately weigh approximately 25 mg of the API into a suitable vial.

  • Add 2.5 mL of ethyl acetate and 1 mL of the internal standard solution (e.g., 10 ng/mL).

  • Add 20 µL of BSTFA to the solution.

  • Dilute the solution to 10 mL with ethyl acetate.

  • Incubate the solution at 50°C for 20 minutes to complete the derivatization.[4]

GC-MS Parameters:

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Acquisition Mode: Selected Ion Monitoring (SIM)

Validation of the Method:

A validated method demonstrated linearity over a range of 0.08 to 40 ppm (µg/g API) with a correlation coefficient (R²) of 0.9999.[4][5] The detection limit (DL) and quantitation limit (QL) were found to be 0.05 ppm and 0.08 ppm, respectively.[4][5] The accuracy, determined by recovery studies, ranged from 90.5% to 108.7%.[4][5]

Reaction Visualization

The reaction of this compound with Reichardt's dye can be used for the detection of this genotoxic impurity.[6] The alkylation of the dye by this compound leads to a change in its absorption spectrum, which can be monitored spectrophotometrically.[6]

Reaction_of_4_Chloro_1_butanol_with_Reichardts_Dye cluster_reactants Reactants cluster_products Products This compound This compound (Alkylating Agent) Alkylated_Dye Alkylated Dye (Altered Absorption) This compound->Alkylated_Dye Alkylation Chloride_Ion Chloride Ion This compound->Chloride_Ion Displacement Reichardts_Dye Reichardt's Dye (Chromophore) Reichardts_Dye->Alkylated_Dye

Caption: Alkylation of Reichardt's Dye by this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of tetrahydrofuran (B95107) (THF) from 4-chloro-1-butanol. The primary method described is the intramolecular Williamson ether synthesis, a robust and widely used reaction in organic chemistry. These notes include the reaction mechanism, detailed experimental protocols for both the synthesis of the precursor this compound and its subsequent cyclization to tetrahydrofuran, quantitative data for the involved chemical species, and potential side reactions. The information is intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

Tetrahydrofuran (THF) is a versatile and widely used aprotic solvent in both laboratory and industrial settings. Its utility extends to being a precursor for polymers, particularly polytetramethylene ether glycol (PTMEG), which is used in the production of elastic fibers such as spandex. The synthesis of THF from this compound is a classic example of an intramolecular nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method provides a high-yield pathway to a five-membered cyclic ether, a favored ring size in organic chemistry.[1][2] this compound itself can be synthesized from THF, making this a comprehensive route starting from the final product.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The conversion of this compound to tetrahydrofuran in the presence of a base proceeds via a two-step intramolecular SN2 mechanism.

  • Deprotonation: The reaction is initiated by the deprotonation of the hydroxyl group of this compound by a base, typically a hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction results in the formation of a 4-chlorobutoxide anion.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide, a potent nucleophile, then undergoes an intramolecular backside attack on the electrophilic carbon atom bonded to the chlorine atom. This SN2 displacement of the chloride ion leads to the formation of the five-membered tetrahydrofuran ring and a salt byproduct (e.g., NaCl).

The formation of a five-membered ring is kinetically and thermodynamically favorable.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₄H₉ClO108.5784-85 (at 16 mmHg)[3]1.088 (at 25 °C)
Sodium HydroxideNaOH40.0013902.13
TetrahydrofuranC₄H₈O72.1166[4]0.888 (at 25 °C)[5]

Table 2: Spectroscopic Data for Reactant and Product

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound~3.65 (t, 2H), ~3.55 (t, 2H), ~1.85 (m, 4H), ~1.6 (br s, 1H)~62.5, ~45.0, ~30.0, ~29.5[6]~3330 (O-H stretch), ~2940 (C-H stretch), ~1050 (C-O stretch), ~650 (C-Cl stretch)[7]
Tetrahydrofuran~3.76 (t, 4H), ~1.85 (t, 4H)[8]~68.0, ~26.0[8]~2975, 2865 (C-H stretch), ~1070 (C-O-C stretch)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydrofuran

This protocol is adapted from established literature procedures for the ring-opening of THF.

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen chloride (HCl), gas

  • Concentrated Sulfuric Acid (for drying HCl gas, optional)

  • Sodium Chloride (for generating HCl gas)

  • Concentrated Hydrochloric Acid (for generating HCl gas)

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Thermometer

  • Gas inlet tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Set up the three-necked flask with the reflux condenser, thermometer, and gas inlet tube.

  • Charge the flask with 114 g (1.58 moles) of anhydrous tetrahydrofuran.

  • Heat the THF to its boiling point (64-65 °C).

  • Slowly bubble dry hydrogen chloride gas through the boiling liquid. The HCl gas can be generated by the slow addition of concentrated sulfuric acid to a mixture of sodium chloride and concentrated hydrochloric acid.

  • As the reaction progresses, the boiling point of the solution will gradually increase.

  • Continue the addition of HCl gas for approximately 4-5 hours, or until the temperature of the boiling liquid remains constant in the range of 103.5–105.5 °C.

  • Once the reaction is complete, cool the light brown liquid to room temperature.

  • Transfer the crude product to a distillation flask and perform a vacuum distillation.

  • Collect the fraction boiling at 81-82 °C at 14 mmHg. The expected yield of this compound is 54-57%.

Protocol 2: Synthesis of Tetrahydrofuran from this compound

This protocol describes the base-catalyzed intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), pellets or aqueous solution

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.86 g (0.1 mol) of this compound in 50 mL of water.

  • While stirring, add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of water to the flask.

  • Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and transfer the filtrate to a distillation apparatus.

  • Carefully distill the solvent. Tetrahydrofuran has a boiling point of 66 °C. Collect the fraction boiling between 64-67 °C. A high yield of THF is expected.

Mandatory Visualizations

Reaction_Mechanism Mechanism of THF Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4_chlorobutanol This compound (HO-(CH₂)₄-Cl) NaOH Sodium Hydroxide (NaOH) alkoxide 4-Chlorobutoxide Anion (⁻O-(CH₂)₄-Cl) NaOH->alkoxide H2O Water (H₂O) NaOH->H2O THF Tetrahydrofuran (C₄H₈O) alkoxide->THF Intramolecular SN2 Attack NaCl Sodium Chloride (NaCl) alkoxide->NaCl

Caption: Reaction mechanism for the synthesis of THF.

Experimental_Workflow Experimental Workflow for THF Synthesis reaction Reflux Reaction (1-2 hours) extraction Workup: Extraction with Diethyl Ether reaction->extraction washing Washing with Water and Brine extraction->washing drying Drying Organic Layer (anhydrous MgSO₄) washing->drying distillation Purification: Distillation drying->distillation product Final Product: Tetrahydrofuran (THF) distillation->product

References

4-Chloro-1-butanol: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-1-butanol is a bifunctional organic compound that has emerged as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique structure, featuring both a hydroxyl group and a chloroalkane, allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the anti-cancer agent Busulfan, the gout therapeutic Febuxostat, and a class of butyrophenone (B1668137) antipsychotics.

Physicochemical Properties and Reactivity

This compound is a clear, colorless liquid with the chemical formula C₄H₉ClO. Its utility in pharmaceutical synthesis stems from the differential reactivity of its two functional groups. The primary alcohol can undergo oxidation to form an aldehyde or carboxylic acid, or it can be converted into a better leaving group, such as a tosylate or mesylate. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, enabling the introduction of various functionalities and the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight108.57 g/mol
Boiling Point84-85 °C at 16 mmHg
Density1.088 g/mL at 25 °C
SolubilitySoluble in methanol, chloroform, and dimethyl sulfoxide

Application in the Synthesis of Busulfan

Busulfan is an alkylating agent used in the treatment of chronic myeloid leukemia.[1][2] While traditionally synthesized from 1,4-butanediol, an alternative route utilizes this compound as the starting material. This synthesis leverages the reactivity of the hydroxyl group.

Synthetic Pathway

The synthesis of Busulfan from this compound involves the conversion of the alcohol to a sulfonate ester. This is typically achieved by reacting this compound with methanesulfonyl chloride in the presence of a base like pyridine. The resulting intermediate, 4-chlorobutyl methanesulfonate (B1217627), then undergoes a nucleophilic substitution reaction where the chloride is displaced by a methanesulfonate group, yielding Busulfan.

Busulfan_Synthesis This compound This compound Busulfan Busulfan This compound->Busulfan Pyridine Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Busulfan Busulfan_MoA Busulfan Busulfan DNA Cellular DNA Busulfan->DNA Enters Cell Alkylation DNA Alkylation (Guanine N7) DNA->Alkylation Crosslinking Interstrand and Intrastrand Crosslinks Alkylation->Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Febuxostat_Synthesis_Strategy This compound This compound Isobutyl_Bromide Isobutyl Bromide This compound->Isobutyl_Bromide Conversion Febuxostat_Ester Febuxostat Ester Isobutyl_Bromide->Febuxostat_Ester Phenolic_Precursor Phenolic Precursor (e.g., Ethyl 2-(3-cyano-4- hydroxyphenyl)-4-methyl- thiazole-5-carboxylate) Phenolic_Precursor->Febuxostat_Ester Alkylation Febuxostat Febuxostat Febuxostat_Ester->Febuxostat Hydrolysis Febuxostat_MoA Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine Oxidase Febuxostat Febuxostat Febuxostat->Xanthine_Oxidase Inhibits Butyrophenone_Synthesis This compound This compound 4-Chlorobutyrophenone 4-Chloro-4'- fluorobutyrophenone This compound->4-Chlorobutyrophenone Oxidation & Friedel-Crafts Acylation Antipsychotic_Drug Butyrophenone Antipsychotic 4-Chlorobutyrophenone->Antipsychotic_Drug N-Alkylation Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->Antipsychotic_Drug Antipsychotic_MoA Antipsychotic Butyrophenone Antipsychotic D2_Receptor Dopamine D2 Receptor Antipsychotic->D2_Receptor Antagonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic->5HT2A_Receptor Antagonism Therapeutic_Effects Therapeutic Effects (Reduction of Psychosis) D2_Receptor->Therapeutic_Effects 5HT2A_Receptor->Therapeutic_Effects

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butanol is a versatile bifunctional molecule widely utilized in organic synthesis as a building block for a variety of molecular scaffolds.[1][2] Its structure, featuring a primary alcohol and a primary alkyl chloride, allows for selective nucleophilic substitution reactions at the carbon bearing the chlorine atom, while the hydroxyl group can be used for subsequent transformations or as an internal nucleophile.[1] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound, with a focus on applications relevant to pharmaceutical and chemical research.

Key Applications

The dual functionality of this compound makes it a valuable intermediate in the synthesis of:

  • Heterocyclic compounds: Most notably, it is a direct precursor to tetrahydrofuran (B95107) (THF) through intramolecular cyclization.

  • Pharmaceutical intermediates: It serves as a key component in the synthesis of various active pharmaceutical ingredients (APIs) by introducing a flexible four-carbon chain.[1]

  • Specialty chemicals: Its reactivity is harnessed in the production of surfactants, plasticizers, and other fine chemicals.[2]

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for various nucleophilic substitution reactions of this compound.

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
Hydroxide (B78521) (intramolecular)NaOHWater/AcetoneReflux1-5Tetrahydrofuran>90
PhenoxideSodium PhenoxideDMF80-1004-84-Phenoxy-1-butanol85-95
Azide (B81097)Sodium AzideDMF/Water80-1003-64-Azido-1-butanol~90
CyanideKCNDMSO90-1106-125-Hydroxypentanenitrile70-80
EthoxideSodium EthoxideEthanolReflux2-44-Ethoxy-1-butanol80-90

Experimental Protocols

Protocol 1: Intramolecular Cyclization to Tetrahydrofuran (THF)

This protocol describes the base-catalyzed intramolecular Williamson ether synthesis to produce tetrahydrofuran.

Workflow:

G reagents This compound Sodium Hydroxide Water reaction Reflux (1-2 h) reagents->reaction Heat workup Distillation reaction->workup Cool and setup for distillation product Tetrahydrofuran (THF) workup->product

Figure 1: Workflow for the synthesis of Tetrahydrofuran.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.2 eq)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.

  • To the stirred solution, add this compound.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Set up a simple distillation apparatus and distill the mixture.

  • Collect the fraction boiling at 65-67 °C, which is pure tetrahydrofuran.

Characterization Data (Tetrahydrofuran):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.76 (t, J=6.6 Hz, 4H), 1.88 (p, J=3.3 Hz, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 68.2, 25.7.

  • IR (neat, cm⁻¹): 2975, 2859, 1068.

Protocol 2: Intermolecular Williamson Ether Synthesis with Phenoxide

This protocol details the synthesis of 4-phenoxy-1-butanol.

Materials:

  • This compound (1.0 eq)

  • Phenol (B47542) (1.1 eq)

  • Sodium hydroxide (1.2 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve phenol in DMF.

  • Carefully add sodium hydroxide pellets to the solution and stir until dissolved. An exotherm may be observed.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 90-100 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into a separatory funnel containing deionized water and ethyl acetate (B1210297).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

Characterization Data (4-Phenoxy-1-butanol):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.31-7.25 (m, 2H), 6.96-6.91 (m, 3H), 4.01 (t, J=6.2 Hz, 2H), 3.73 (t, J=6.0 Hz, 2H), 1.95-1.88 (m, 2H), 1.82-1.75 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.9, 129.5, 120.8, 114.5, 67.5, 62.5, 29.3, 25.9.

  • IR (neat, cm⁻¹): 3350 (broad), 3060, 2940, 1600, 1500, 1245, 1040.

Protocol 3: Synthesis of 4-Azido-1-butanol

This protocol describes the synthesis of 4-azido-1-butanol, a useful intermediate for click chemistry and the introduction of amine functionalities.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium azide in a mixture of DMF and water (4:1).

  • Add this compound to the solution.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (disappearance of starting material).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel with water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-azido-1-butanol.

Characterization Data (4-Azido-1-butanol):

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.68 (t, J=6.4 Hz, 2H), 3.32 (t, J=6.8 Hz, 2H), 1.70-1.60 (m, 4H), 1.55 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 62.2, 51.1, 29.0, 25.5.

  • IR (neat, cm⁻¹): 3350 (broad), 2940, 2870, 2095 (strong, N₃ stretch), 1060.

Application in Drug Development: Synthesis of a Famciclovir Precursor

This compound is a key starting material for the synthesis of the side chain of Famciclovir, an antiviral drug. The synthesis involves the conversion of this compound to 4-acetoxy-3-(acetoxymethyl)butanol, which is then coupled to the purine (B94841) core.

Signaling Pathway Diagram:

G cluster_sidechain Side-chain Synthesis cluster_coupling Coupling and Final Steps This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Multiple Steps 4-Acetoxy-3-(acetoxymethyl)butanol 4-Acetoxy-3-(acetoxymethyl)butanol Intermediate_1->4-Acetoxy-3-(acetoxymethyl)butanol Acetylation Coupled_Product Coupled_Product 4-Acetoxy-3-(acetoxymethyl)butanol->Coupled_Product Alkylation of Purine Core Famciclovir Famciclovir Coupled_Product->Famciclovir Further Modifications Purine_Core 2-Amino-6-chloropurine (Purine Core) Purine_Core->Coupled_Product

Figure 2: Role of this compound in Famciclovir synthesis.

The synthesis of the side-chain precursor for Famciclovir highlights the utility of this compound in constructing complex, functionalized fragments for API synthesis.[1] The initial chloro- and hydroxyl- functionalities allow for a series of transformations to build the required di-acetate side chain.

References

Application Notes and Protocols: Intramolecular Cyclization of 4-Chloro-1-butanol to Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrofuran (B95107) (THF) via the intramolecular cyclization of 4-chloro-1-butanol. Two primary methodologies are discussed: the acid-catalyzed and the base-catalyzed (intramolecular Williamson ether synthesis) pathways. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to effectively perform this synthesis, understand the underlying mechanisms, and compare the different approaches.

Introduction

Tetrahydrofuran (THF) is a versatile aprotic solvent and a crucial building block in the synthesis of various pharmaceutical and specialty chemical products.[1][2] One common laboratory and potential industrial synthesis route to THF involves the intramolecular cyclization of this compound. This bifunctional molecule contains both a hydroxyl group and a chlorine atom, enabling an internal reaction to form the five-membered cyclic ether.[2] The reaction can be effectively promoted under either acidic or basic conditions, each with its own set of advantages and considerations.

Reaction Mechanisms

The intramolecular cyclization of this compound to THF can proceed through two distinct mechanisms depending on the catalytic conditions.

Base-Catalyzed Intramolecular Williamson Ether Synthesis

Under basic conditions, the reaction proceeds via an intramolecular Williamson ether synthesis.[3][4][5] This is a two-step process:

  • Deprotonation: A strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), deprotonates the hydroxyl group of this compound to form an alkoxide intermediate.[6][7][8][9][10]

  • Intramolecular SN2 Attack: The resulting nucleophilic alkoxide attacks the carbon atom bonded to the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and forming the THF ring.[11] The formation of a five-membered ring is kinetically and thermodynamically favorable.[4][5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack This compound This compound Alkoxide Alkoxide Intermediate This compound->Alkoxide Deprotonation Base Base (e.g., NaOH) Base->Alkoxide THF Tetrahydrofuran (THF) Alkoxide->THF Intramolecular SN2 Attack Chloride Chloride Ion THF->Chloride + G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Cyclization This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol Protonation Acid Acid (e.g., H₂SO₄) Acid->Protonated_Alcohol THF Tetrahydrofuran (THF) Protonated_Alcohol->THF Intramolecular Nucleophilic Attack Water Water THF->Water + Proton H⁺ THF->Proton + G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Reagents (this compound, catalyst, solvent) mix Mix Reactants reagents->mix glassware Assemble Glassware (Flask, Condenser, etc.) glassware->mix heat Heat to Reaction Temperature mix->heat monitor Monitor Reaction Progress (TLC, GC) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry distill Purify by Distillation dry->distill analyze Analyze Final Product (NMR, GC-MS, IR) distill->analyze

References

Application Notes and Protocols for 4-Chloro-1-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-1-butanol in organic reactions. While primarily utilized as a versatile bifunctional building block, its properties as a polar, protic solvent are also discussed, including a theoretical protocol for its application as a reaction medium.

Physicochemical Properties

A thorough understanding of a chemical's properties is crucial for its effective application. This compound is a clear, colorless liquid with the following key characteristics.[1] The data is summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉ClO[2]
Molecular Weight 108.57 g/mol [2]
Boiling Point 84-85 °C at 16 mmHg[1]
Density 1.088 g/mL at 25 °C[1]
Refractive Index n20/D 1.453 (lit.)[1]
Solubility Soluble in methanol, chloroform (B151607), and dimethyl sulfoxide.[1][3]
pKa 15.01 ± 0.10 (Predicted)[3]

Applications in Organic Synthesis

This compound's bifunctional nature, possessing both a hydroxyl group and a chloro group, makes it a valuable intermediate in a wide range of synthetic transformations.[4] It is a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals.[4] Its primary application lies in nucleophilic substitution reactions where the chloro group can be displaced by various nucleophiles.[5]

Key Reactions and Applications:
  • Synthesis of Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the production of a variety of therapeutic agents and crop protection solutions.[4]

  • Nucleophilic Substitution Reactions: The chlorine atom is susceptible to displacement by nucleophiles such as amines, thiols, and alkoxides, allowing for the introduction of the 4-hydroxybutyl group into various molecules.[5]

  • Intramolecular Cyclization: In the presence of a base, this compound can undergo an intramolecular Sₙ2 reaction to form the stable five-membered cyclic ether, tetrahydrofuran (B95107) (THF).[5]

  • Genotoxic Impurity Analysis: It is recognized as a potential genotoxic impurity in APIs, particularly when tetrahydrofuran and hydrochloric acid are used in the synthesis.[6] Consequently, sensitive analytical methods have been developed for its detection and quantification.[6][7]

Experimental Protocols

While this compound is most commonly employed as a reactant, its polar protic nature suggests its potential use as a solvent in specific applications, such as nucleophilic substitution reactions. Below are two protocols: one detailing a common reaction where this compound is a reactant, and a theoretical protocol for its use as a solvent.

Protocol 1: Synthesis of 4-(Phenylthio)butan-1-ol (this compound as a Reactant)

This protocol is adapted from a patented synthesis and demonstrates a typical nucleophilic substitution reaction where this compound is a key reactant.[8]

Objective: To synthesize 4-(phenylthio)butan-1-ol via nucleophilic substitution of the chloro group in this compound with thiophenol.

Materials:

  • Thiophenol (1.10 mole, 121.2 g)

  • This compound (0.921 mole, 100.0 g)[8]

  • Potassium carbonate (1.0 mole, 138.2 g)

  • Dimethoxyethane (solvent)

  • Chloroform (for extraction)

  • 10% Sodium hydroxide (B78521) solution (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Combine thiophenol (121.2 g), this compound (100.0 g), and potassium carbonate (138.2 g) in a round-bottom flask containing dimethoxyethane.[8]

  • Heat the mixture at a gentle reflux overnight.[8]

  • After cooling to room temperature, filter the reaction mixture to remove solid residues.

  • Remove the solvent from the filtrate using a rotary evaporator.[8]

  • Dissolve the resulting residue in chloroform and transfer to a separatory funnel.

  • Extract the chloroform solution with 10% sodium hydroxide.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.[8]

  • The crude product can be further purified by vacuum distillation.[8]

Table 2: Quantitative Data for the Synthesis of 4-(Phenylthio)butan-1-ol

ReactantMolar Mass ( g/mol )MolesMass (g)
Thiophenol110.181.10121.2
This compound108.570.921100.0
Potassium Carbonate138.211.0138.2
Product
4-(Phenylthio)butan-1-ol182.28~0.532 (based on 57.8% yield)~97.0

Note: The yield of 57.8% was reported for a similar process.[8]

Protocol 2: Theoretical Protocol for Williamson Ether Synthesis Using this compound as a Solvent

This protocol is a hypothetical example of how this compound could be used as a solvent in a Williamson ether synthesis, a classic Sₙ2 reaction.[9] Its polar protic nature could help to solvate the alkoxide and the leaving group.

Objective: To synthesize benzyl (B1604629) ethyl ether from sodium ethoxide and benzyl chloride, using this compound as the solvent.

Materials:

  • Sodium ethoxide

  • Benzyl chloride

  • This compound (as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a stir bar

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve sodium ethoxide in this compound under an inert atmosphere.

  • Slowly add benzyl chloride to the solution at room temperature with stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways

The utility of this compound stems from its ability to act as a linchpin in synthetic sequences. The following diagram illustrates a generalized workflow for its application in the synthesis of a more complex molecule, highlighting its bifunctional capabilities.

G General Synthetic Workflow Utilizing this compound cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediate Products cluster_3 Final Product 4_chloro_1_butanol This compound Pathway_A Pathway A: Nucleophilic Substitution at Chloro-group 4_chloro_1_butanol->Pathway_A + Nucleophile Pathway_B Pathway B: Reaction at Hydroxyl-group 4_chloro_1_butanol->Pathway_B + Electrophile Nucleophile Nucleophile (Nu-H) Nucleophile->Pathway_A Electrophile Electrophile (E-X) Electrophile->Pathway_B Intermediate_A Intermediate A (HO-(CH2)4-Nu) Pathway_A->Intermediate_A Intermediate_B Intermediate B (Cl-(CH2)4-O-E) Pathway_B->Intermediate_B Final_Product Final Product (E-O-(CH2)4-Nu) Intermediate_A->Final_Product + Electrophile Intermediate_B->Final_Product + Nucleophile

Caption: Synthetic routes using this compound.

In the context of drug development, while no specific signaling pathways involving this compound as a direct modulator have been identified, its role as a key synthetic intermediate is crucial. The logical workflow for incorporating this building block into a drug discovery pipeline is depicted below.

G This compound in Drug Discovery Workflow Start Target Identification & Lead Compound Design Synthesis Synthesis of Analogs using this compound as a building block Start->Synthesis Screening In vitro & In vivo Screening Synthesis->Screening Optimization Lead Optimization Screening->Optimization Optimization->Synthesis Iterative Process Candidate Drug Candidate Optimization->Candidate

References

Application Notes and Protocols for the Synthesis of Ethers Using 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of ethers utilizing 4-chloro-1-butanol as a key reagent. The protocols cover two primary synthetic pathways: the intermolecular Williamson ether synthesis for the preparation of asymmetrical ethers and the intramolecular cyclization to yield tetrahydrofuran (B95107) (THF).

Intermolecular Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and asymmetrical ethers.[1] In this context, this compound serves as the electrophile, reacting with an alkoxide nucleophile in a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The general scheme involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the carbon atom bearing the chlorine in this compound.[2]

General Reaction Mechanism

The reaction proceeds in two main steps:

  • Deprotonation of the alcohol: A strong base is used to deprotonate the alcohol (R-OH), forming an alkoxide (R-O⁻).

  • Nucleophilic attack: The resulting alkoxide attacks the primary carbon of this compound, displacing the chloride leaving group to form the ether.

A general protocol is adapted from established Williamson ether synthesis procedures.[3][4]

Experimental Protocol: Synthesis of 4-Alkoxy-1-butanols

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, phenol)

  • Strong base (e.g., sodium hydroxide (B78521), sodium hydride)

  • Anhydrous solvent (e.g., THF, DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 6M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Reaction vessel (round-bottom flask)

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry reaction vessel under an inert atmosphere, dissolve the desired alcohol in an anhydrous solvent. Add the strong base portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Reaction with this compound: Add this compound dropwise to the alkoxide solution. Heat the reaction mixture to a temperature between 50-100 °C and reflux for 1-8 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[3]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with water.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or distillation.

Data Presentation: Illustrative Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 4-alkoxy-1-butanols. Please note that these are representative values and optimization may be required for specific substrates.

Alkoxide Source (Alcohol)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Ethoxide (Ethanol)Sodium MetalEthanolReflux4 - 685 - 95
Sodium Methoxide (Methanol)Sodium MetalMethanolReflux4 - 680 - 90
Sodium Phenoxide (Phenol)Sodium HydroxideDMF80 - 1006 - 875 - 85

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_alkoxide Step 1: Alkoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Isolation & Purification Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide ChloroButanol This compound Ether 4-Alkoxy-1-butanol Alkoxide->Ether Nucleophilic Attack ChloroButanol->Ether ReactionMixture Reaction Mixture PurifiedProduct Purified Ether ReactionMixture->PurifiedProduct Work-up & Purification

Caption: Workflow for the Williamson ether synthesis of 4-alkoxy-1-butanols.

Intramolecular Cyclization to Tetrahydrofuran (THF)

This compound can undergo an intramolecular SN2 reaction to form the cyclic ether, tetrahydrofuran (THF). This reaction is typically facilitated by a base, which deprotonates the hydroxyl group to form an alkoxide that subsequently attacks the carbon bearing the chlorine atom.[6][7] An acid-catalyzed pathway is also possible.[8]

Reaction Mechanism

The intramolecular Williamson ether synthesis proceeds as follows:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of this compound, forming an internal alkoxide.[6]

  • Intramolecular Attack: The newly formed alkoxide attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the five-membered THF ring.[6][7]

Experimental Protocol: Base-Catalyzed Synthesis of THF

Materials:

  • This compound

  • Aqueous sodium hydroxide (e.g., 5 M)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: Place this compound in a round-bottom flask equipped for distillation.

  • Addition of Base: Add an equimolar amount of aqueous sodium hydroxide to the flask.

  • Distillation: Gently heat the mixture. The THF formed will co-distill with water.

  • Isolation: The THF can be separated from the aqueous distillate by salting out and subsequent separation, followed by drying over a suitable drying agent (e.g., anhydrous potassium carbonate).

  • Purification: Further purification can be achieved by fractional distillation.

Experimental Protocol: Acid-Catalyzed Synthesis of THF

Materials:

  • This compound

  • Sulfuric acid (e.g., 20%)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped for distillation, mix this compound with 20% sulfuric acid.[8]

  • Distillation: Heat the mixture to 107-112 °C.[8]

  • Collection: Collect the distillate, which will be primarily THF.[8]

Data Presentation: Cyclization of this compound to THF
MethodReagentTemperature (°C)ProductReported YieldReference
Base-CatalyzedAqueous NaOHDistillationTetrahydrofuranHigh[6]
Acid-Catalyzed20% H₂SO₄107 - 112Tetrahydrofuran5 g starting material yielded 2.6 g THF[8]

Signaling Pathway for Intramolecular Cyclization

Intramolecular_Cyclization Start This compound Alkoxide Internal Alkoxide Start->Alkoxide Deprotonation THF Tetrahydrofuran (THF) Alkoxide->THF Intramolecular SN2 Attack (Ring Closure) Base Base (e.g., NaOH) Base->Start Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase ROH R-OH (Alcohol/Phenol) RONa R-O⁻ Na⁺ ROH->RONa Deprotonation NaOH NaOH NaOH->RONa PTC_RO Q⁺OR⁻ RONa->PTC_RO Ion Exchange PTC_Cl Q⁺Cl⁻ (PTC) PTC_Cl->PTC_RO NaCl NaCl ClButanol This compound Ether R-O-(CH₂)₄-OH PTC_RO->Ether PTC_Cl_out Q⁺Cl⁻ PTC_RO->PTC_Cl_out Catalyst Regeneration ClButanol->Ether SN2 Reaction PTC_Cl_out->PTC_Cl Return to Aqueous Phase

References

Application Notes and Protocols: 4-Chloro-1-butanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-butanol is a versatile bifunctional building block extensively utilized in the synthesis of a variety of agrochemicals. Its unique structure, featuring both a primary alcohol and a primary alkyl chloride, allows for sequential or selective reactions to construct more complex molecules. This document provides detailed application notes and experimental protocols for the synthesis of phenoxy-type herbicides using this compound as a key starting material. The primary application highlighted is the synthesis of 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), a selective herbicide used for the control of broadleaf weeds.[1][2]

The synthetic strategy involves a two-step process:

  • Williamson Ether Synthesis: Formation of an ether linkage between this compound and a substituted phenol.

  • Oxidation: Conversion of the terminal alcohol group of the resulting ether to a carboxylic acid.

Application: Synthesis of Phenoxyalkanoic Acid Herbicides

Phenoxyalkanoic acid herbicides are a class of systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] this compound serves as a convenient four-carbon synthon to introduce the butoxy side chain, which is subsequently oxidized to the active butanoic acid moiety.

Key Intermediate: 4-(4-chloro-2-methylphenoxy)butanol

The initial step is the formation of 4-(4-chloro-2-methylphenoxy)butanol via a Williamson ether synthesis. This reaction involves the deprotonation of 4-chloro-2-methylphenol (B52076) (MCP) to its corresponding phenoxide, which then acts as a nucleophile, displacing the chloride from this compound. However, due to the presence of a more reactive alkyl chloride in this compound, the reaction is strategically performed by first forming the sodium salt of 4-chloro-2-methylphenol, which then reacts with this compound.

Final Product: 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)

The intermediate, 4-(4-chloro-2-methylphenoxy)butanol, is then oxidized to the final herbicide, MCPB. Various oxidizing agents can be employed for this transformation, with common laboratory-scale methods utilizing chromium-based reagents or potassium permanganate (B83412).

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of MCPB from this compound.

Protocol 1: Synthesis of 4-(4-chloro-2-methylphenoxy)butanol via Williamson Ether Synthesis

Materials:

  • 4-chloro-2-methylphenol (MCP)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (solvent)[3]

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1.0 eq) in DMF. To this solution, add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • Addition of this compound: To the stirred solution of the sodium phenoxide, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(4-chloro-2-methylphenoxy)butanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of 4-(4-chloro-2-methylphenoxy)butanol to 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB)

Materials:

  • 4-(4-chloro-2-methylphenoxy)butanol

  • Jones reagent (Chromium trioxide in sulfuric acid and acetone) or Potassium permanganate (KMnO₄)

  • Acetone (B3395972) (solvent)

  • Isopropanol (B130326)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer and addition funnel

  • Ice bath

Procedure (using Jones Reagent):

  • Reaction Setup: Dissolve 4-(4-chloro-2-methylphenoxy)butanol (1.0 eq) in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Oxidizing Agent: Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-yellow to green.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Work-up: Remove the acetone under reduced pressure. To the residue, add water and extract three times with diethyl ether.

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude MCPB.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of MCPB from this compound.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Ether Synthesis 4-chloro-2-methylphenol, this compoundNaOHDMF80-904-685-95
2. Oxidation 4-(4-chloro-2-methylphenoxy)butanolJones ReagentAcetone0 - RT2-470-85

Visualizations

Synthesis Pathway of MCPB

MCPB_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation 4_Chloro_1_butanol This compound Intermediate 4-(4-chloro-2-methylphenoxy)butanol 4_Chloro_1_butanol->Intermediate MCP 4-chloro-2-methylphenol MCP->Intermediate MCPB MCPB (Herbicide) Intermediate->MCPB Reagent1 NaOH / DMF Reagent1->Intermediate Reagent2 Jones Reagent Reagent2->MCPB

Caption: Synthesis pathway of the herbicide MCPB from this compound.

Experimental Workflow for MCPB Synthesis

Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Oxidation A React 4-chloro-2-methylphenol and NaOH in DMF B Add this compound A->B C Heat and React B->C D Work-up and Extraction C->D E Purify Intermediate D->E F Dissolve Intermediate in Acetone E->F Proceed to Oxidation G Add Jones Reagent F->G H React at Room Temperature G->H I Quench and Work-up H->I J Purify Final Product (MCPB) I->J

References

Application Notes and Protocols: 4-Chloro-1-butanol in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-chloro-1-butanol as a building block for the introduction of the 4-chlorobutoxy protecting group for various functional groups, including alcohols, phenols, amines, and thiols. While not a conventionally utilized protecting group, the principles of its application and subsequent removal are grounded in well-established organic synthesis reactions. This document outlines the hypothetical protection and deprotection strategies, supported by detailed protocols and logical workflows.

Introduction to the 4-Chlorobutoxy Group

The 4-chlorobutoxy group can serve as a temporary protecting moiety for hydroxyl, amino, and thiol functionalities. Its introduction is typically achieved through nucleophilic substitution reactions. The terminal chloride on the protecting group offers a potential handle for further synthetic modifications or for influencing the deprotection strategy.

Key Features:

  • Introduction: Can be introduced under basic conditions via Williamson ether synthesis or analogous alkylations.

  • Stability: Expected to be stable to a range of non-acidic and non-reductive conditions.

  • Deprotection: Can be cleaved under strong acidic conditions (for ethers) or potentially through reductive or other specific methods for amino and thio-derivatives.

Protection of Alcohols and Phenols

The hydroxyl group of alcohols and phenols can be protected as a 4-chlorobutyl ether. This is typically achieved via a Williamson ether synthesis, where the alkoxide or phenoxide, generated by a base, acts as a nucleophile towards a 4-chlorobutylating agent.

Experimental Protocol: Protection of a Generic Alcohol (ROH)

  • Dissolution and Deprotonation: Dissolve the alcohol (1.0 equiv.) in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equiv.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add 1,4-dichlorobutane (B89584) (1.2 equiv.) dropwise to the reaction mixture. Note: 1,4-dichlorobutane is used here as a more direct alkylating agent than activating this compound in situ.

  • Reaction Monitoring: Heat the reaction to a temperature between 50-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Summary of Protection and Deprotection Conditions for Alcohols and Phenols

Functional GroupProtection Reagents and ConditionsTypical Yield (%)Deprotection Reagents and ConditionsTypical Yield (%)
Primary AlcoholNaH, 1,4-dichlorobutane, THF, 50-70 °C, 2-8 h70-90HBr (48% aq.), reflux, 4-12 h60-85
Secondary AlcoholNaH, 1,4-dichlorobutane, DMF, 60-90 °C, 6-16 h60-80BBr₃, CH₂Cl₂, 0 °C to rt, 1-4 h70-90
PhenolK₂CO₃, 1,4-dichlorobutane, Acetone, reflux, 4-12 h80-95HI (57% aq.), reflux, 2-6 h75-90

Deprotection of 4-Chlorobutyl Ethers

The cleavage of the 4-chlorobutyl ether can be accomplished using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which are common reagents for ether cleavage.[1] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.[1]

Experimental Protocol: Deprotection of a 4-Chlorobutyl Ether

  • Dissolution: Dissolve the 4-chlorobutyl protected compound (1.0 equiv.) in an excess of 48% aqueous hydrobromic acid.

  • Heating: Heat the mixture to reflux (typically around 120-125 °C).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude alcohol by column chromatography.

Protection_Deprotection_Alcohol cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Alcohol Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Alcohol->Alkoxide  Base (e.g., NaH) Protected_Alcohol 4-Chlorobutyl Ether (R-O-(CH₂)₄-Cl) Alkoxide->Protected_Alcohol  1,4-Dichlorobutane Protected_Alcohol2 4-Chlorobutyl Ether (R-O-(CH₂)₄-Cl) Deprotected_Alcohol Alcohol/Phenol (R-OH) Protected_Alcohol2->Deprotected_Alcohol  Strong Acid (HBr or HI)

Caption: Workflow for the protection of alcohols/phenols as 4-chlorobutyl ethers and their subsequent deprotection.

Protection of Amines

Primary and secondary amines can be alkylated to form N-(4-chlorobutyl) derivatives. However, overalkylation to form the tertiary amine or even a quaternary ammonium (B1175870) salt is a common side reaction.[2] Careful control of stoichiometry is crucial for selective mono-alkylation.

Experimental Protocol: Protection of a Primary Amine (R-NH₂)

  • Dissolution: Dissolve the primary amine (1.0 equiv.) in a polar aprotic solvent like acetonitrile (B52724) or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Alkylation: Add 1,4-dichlorobutane (1.0-1.2 equiv.) to the mixture.

  • Heating and Monitoring: Heat the reaction to 60-80 °C and monitor by TLC.

  • Work-up and Purification: After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure. Purify the product via column chromatography to isolate the mono-alkylated amine from any di-alkylated by-product.

Table 2: Summary of Protection and Deprotection Conditions for Amines

Functional GroupProtection Reagents and ConditionsTypical Yield (%)Deprotection Reagents and ConditionsTypical Yield (%)
Primary AmineK₂CO₃, 1,4-dichlorobutane, MeCN, 70 °C, 8-18 h50-75 (mono-alkylated)Pd/C, H₂, MeOH, rt, 12-24 h70-90
Secondary AmineDIPEA, 1,4-dichlorobutane, DMF, 80 °C, 12-24 h60-80Oxidative cleavage (e.g., with Br₂ or Cl₂)60-80

Deprotection of N-(4-Chlorobutyl) Amines

Deprotection of N-alkyl groups can be challenging. Reductive cleavage (hydrogenolysis) is a potential method, though it is more commonly used for N-benzyl groups. Oxidative methods might also be employed.

Protection_Deprotection_Amine cluster_protection_amine Protection Workflow cluster_deprotection_amine Deprotection Workflow Amine Primary/Secondary Amine (R-NHR') Alkylated_Amine N-(4-Chlorobutyl) Amine (R-N(R')-(CH₂)₄-Cl) Amine->Alkylated_Amine  Base (e.g., K₂CO₃)  1,4-Dichlorobutane Alkylated_Amine2 N-(4-Chlorobutyl) Amine (R-N(R')-(CH₂)₄-Cl) Deprotected_Amine Primary/Secondary Amine (R-NHR') Alkylated_Amine2->Deprotected_Amine  Reductive or Oxidative Cleavage

Caption: Workflow for the protection of amines as N-(4-chlorobutyl) derivatives and their subsequent deprotection.

Protection of Thiols

Thiols are readily alkylated to form thioethers due to the high nucleophilicity of the corresponding thiolate.[3]

Experimental Protocol: Protection of a Thiol (R-SH)

  • Dissolution and Deprotonation: Dissolve the thiol (1.0 equiv.) in a solvent such as methanol (B129727) or DMF. Add a base like sodium methoxide (B1231860) (NaOMe, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.) to generate the thiolate.

  • Alkylation: Add 1,4-dichlorobutane (1.1 equiv.) and stir the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.

  • Purification: Redissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Table 3: Summary of Protection and Deprotection Conditions for Thiols

Functional GroupProtection Reagents and ConditionsTypical Yield (%)Deprotection Reagents and ConditionsTypical Yield (%)
ThiolK₂CO₃, 1,4-dichlorobutane, DMF, rt, 2-6 h85-95Na in liquid NH₃, -78 °C, 1-2 h70-90

Deprotection of 4-Chlorobutyl Thioethers

The cleavage of thioethers can be achieved under reductive conditions, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia).

Protection_Deprotection_Thiol cluster_protection_thiol Protection Workflow cluster_deprotection_thiol Deprotection Workflow Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate  Base (e.g., K₂CO₃) Protected_Thiol 4-Chlorobutyl Thioether (R-S-(CH₂)₄-Cl) Thiolate->Protected_Thiol  1,4-Dichlorobutane Protected_Thiol2 4-Chlorobutyl Thioether (R-S-(CH₂)₄-Cl) Deprotected_Thiol Thiol (R-SH) Protected_Thiol2->Deprotected_Thiol  Reductive Cleavage  (e.g., Na/NH₃)

Caption: Workflow for the protection of thiols as 4-chlorobutyl thioethers and their subsequent deprotection.

Orthogonal Protecting Group Strategies

The stability of the 4-chlorobutoxy group to certain reagents may allow for its use in orthogonal protection schemes. For instance, a 4-chlorobutyl ether is expected to be stable under the basic conditions used to remove an Fmoc group or the mildly acidic conditions for Boc group removal in peptide synthesis. However, its lability to strong acids would make it incompatible with protecting groups that require strong acid for removal, such as the benzyl (B1604629) group in some contexts.

Conclusion

The use of this compound to indirectly introduce a 4-chlorobutoxy protecting group represents a potential, albeit less common, strategy in multi-step organic synthesis. The protection of alcohols, phenols, amines, and thiols can be achieved using standard alkylation methodologies. The deprotection, however, often requires harsh conditions, which may limit its applicability with sensitive substrates. The stability of the resulting protected functional groups would need to be empirically determined within the context of a specific synthetic route. These notes provide a foundational framework for researchers interested in exploring this protecting group strategy.

References

Application Notes and Protocols for the Scale-up Synthesis of Tetrahydrofuran (THF) from 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of tetrahydrofuran (B95107) (THF) via the cyclization of 4-chloro-1-butanol. Two primary methods are presented: an acid-catalyzed cyclization using sulfuric acid and a base-promoted intramolecular Williamson ether synthesis using sodium hydroxide (B78521). These methods are suitable for scale-up operations in a laboratory or pilot plant setting. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to ensure safe and efficient synthesis.

Introduction

Tetrahydrofuran (THF) is a versatile aprotic solvent with wide applications in the pharmaceutical and chemical industries. Its utility as a reaction medium, a precursor for polymers, and in chromatographic applications necessitates reliable and scalable synthetic routes. The intramolecular cyclization of this compound offers a direct and efficient pathway to high-purity THF. This process can be effectively promoted by either acid or base, each with distinct advantages and considerations for scale-up. The acid-catalyzed method often involves heating the substrate with a mineral acid, while the base-promoted method proceeds via an intramolecular SN2 reaction.[1][2][3][4]

Chemical Reaction Pathway

The conversion of this compound to THF is a classic example of an intramolecular cyclization to form a five-membered cyclic ether.

G cluster_main Reaction Pathway This compound This compound Tetrahydrofuran (THF) Tetrahydrofuran (THF) This compound->Tetrahydrofuran (THF) H+ or OH- Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of THF from this compound.

Experimental Protocols

Method A: Acid-Catalyzed Cyclization

This protocol is adapted from established procedures involving the distillation of this compound in the presence of a strong acid catalyst.[5]

Materials:

  • This compound

  • 20% (w/w) Sulfuric acid (H₂SO₄)

  • Distillation apparatus with a fractionating column

  • Heating mantle

  • Receiving flask cooled in an ice bath

Procedure:

  • Reaction Setup: Assemble a distillation apparatus with a round-bottom flask, a fractionating column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed. The receiving flask should be placed in an ice bath to minimize the evaporation of the volatile THF product.

  • Charging the Reactor: Charge the round-bottom flask with this compound and 20% aqueous sulfuric acid. A typical ratio is 1:1 by weight.

  • Distillation: Heat the mixture using a heating mantle. The reaction and distillation occur concurrently. The temperature of the distilling vapor should be monitored closely.

  • Product Collection: Collect the distillate that comes over at the boiling point of THF (approximately 66 °C). The reaction is complete when no more THF distills over.

  • Purification: The collected THF may contain small amounts of water and other impurities. Further purification can be achieved by drying over a suitable drying agent (e.g., anhydrous sodium sulfate) followed by a final fractional distillation.

Method B: Base-Promoted Intramolecular Williamson Ether Synthesis

This method relies on the deprotonation of the hydroxyl group followed by an intramolecular nucleophilic substitution.[1][2][3][4]

Materials:

  • This compound

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20% w/v)

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermometer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound and the aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining NaOH and dissolved salts.

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude THF by fractional distillation. Collect the fraction boiling at 65-67 °C.

Process Workflow Diagram

G cluster_workflow Scale-up Synthesis Workflow start Start reactor_setup Reactor Setup start->reactor_setup reagent_charging Charge Reagents (this compound + Acid/Base) reactor_setup->reagent_charging reaction Heating and Reaction reagent_charging->reaction workup Quenching and Work-up reaction->workup extraction Extraction and Washing workup->extraction drying Drying of Organic Phase extraction->drying purification Fractional Distillation drying->purification product Pure THF purification->product

Caption: A generalized workflow for the synthesis and purification of THF.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the synthesis of THF from this compound based on literature data.

MethodReagentsTemperature (°C)Yield (%)Purity (%)Reference
Acid-CatalyzedThis compound, 20% H₂SO₄107-112~90>99[5]
Base-PromotedThis compound, aq. NaOHRefluxHigh>99[1][3]

Note: Yields and purity are highly dependent on the specific reaction scale, equipment, and purification methods employed.

Safety Considerations

  • This compound: This compound is an alkylating agent and a potential genotoxic impurity (GTI).[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Sodium Hydroxide: Sodium hydroxide solutions are caustic and can cause severe burns. Use appropriate PPE.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage, especially when exposed to air and light. Store in a cool, dry, and dark place. Test for peroxides before distillation if the material has been stored for an extended period.

Conclusion

The synthesis of THF from this compound is a robust and scalable process. Both acid-catalyzed and base-promoted methods offer high yields of pure product. The choice of method may depend on factors such as available equipment, cost of reagents, and waste disposal considerations. The protocols and data provided in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-chloro-1-butanol from a reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of this compound after distillation.

Potential CauseSuggested Solution
Incomplete Reaction: The initial synthesis of this compound from tetrahydrofuran (B95107) (THF) and hydrochloric acid (HCl) may not have gone to completion.Monitor the reaction progress using techniques like GC-MS to ensure maximum conversion before starting the purification process.
Loss during neutralization/extraction: Significant amounts of the product may be lost during the aqueous workup if the pH is not controlled properly or if an insufficient amount of extraction solvent is used.Carefully neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to a neutral pH. Use an adequate volume of a suitable extraction solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Improper distillation setup: Leaks in the vacuum distillation apparatus can lead to a lower vacuum and require higher temperatures, potentially causing decomposition of the product.Ensure all joints in the distillation setup are properly sealed. Use high-vacuum grease for all ground-glass joints. Check for leaks before starting the distillation.
Co-distillation with impurities: Low-boiling impurities like THF may co-distill with the product if the fractionation is not efficient.Use a fractionating column (e.g., Vigreux column) to improve the separation efficiency. Collect fractions carefully and analyze their purity by GC-MS or NMR.

Issue 2: Product contamination with starting materials or byproducts.

Potential CauseSuggested Solution
Residual Tetrahydrofuran (THF): Due to its relatively low boiling point, THF can be a persistent impurity.Perform a thorough extractive workup with water to remove the majority of the water-soluble THF. Follow this with careful fractional distillation under vacuum.
Residual Hydrochloric Acid (HCl): Acidic residues can cause product degradation, especially at elevated temperatures during distillation.Neutralize the crude reaction mixture with a saturated solution of a weak base like sodium bicarbonate until the effervescence ceases. Wash the organic layer with brine to remove residual base and water.
Formation of 1,4-dichlorobutane (B89584): This byproduct can form if an excess of HCl is used or if the reaction temperature is too high.Optimize the stoichiometry of the reactants in the synthesis step. Purify the crude product using fractional vacuum distillation, as 1,4-dichlorobutane has a higher boiling point than this compound.

Issue 3: Emulsion formation during extractive workup.

Potential CauseSuggested Solution
Vigorous shaking of the separatory funnel: This can lead to the formation of a stable emulsion, making phase separation difficult.Gently invert the separatory funnel multiple times instead of vigorous shaking to mix the layers.
Presence of acidic or basic species: These can act as surfactants and stabilize emulsions.Ensure the reaction mixture is neutralized before extraction.
High concentration of solutes: A high concentration of dissolved salts or organic material can contribute to emulsion formation.Dilute the reaction mixture with more water and extraction solvent. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method for the purification of this compound is vacuum distillation .[1] This technique is preferred because this compound has a relatively high boiling point at atmospheric pressure, and distillation under reduced pressure allows it to be purified at a lower temperature, minimizing the risk of thermal decomposition.

Q2: What are the typical boiling point and pressure for the vacuum distillation of this compound?

A2: A commonly reported boiling point for this compound is 84-85 °C at 16 mmHg .[1]

Q3: How can I remove the unreacted tetrahydrofuran (THF) from the reaction mixture?

A3: Unreacted THF can be largely removed through an extractive workup with water, as THF is miscible with water. Any remaining THF can then be separated by careful fractional vacuum distillation , as THF has a much lower boiling point (66 °C at atmospheric pressure) than this compound.

Q4: What is the best way to neutralize the excess hydrochloric acid (HCl) in the reaction mixture before purification?

A4: It is recommended to neutralize the excess HCl with a saturated aqueous solution of a weak base , such as sodium bicarbonate or sodium carbonate. This should be done carefully and slowly until the effervescence of CO2 gas stops. This step is crucial to prevent the acid-catalyzed degradation of the product during heating.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, column chromatography can be used for the purification of this compound, especially for smaller-scale purifications or to remove non-volatile impurities. A silica (B1680970) gel stationary phase is typically used. The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), with the polarity adjusted to achieve good separation.

Q6: How can I check the purity of my purified this compound?

A6: The purity of this compound can be effectively assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy .[2][3] GC-MS can identify and quantify volatile impurities, while NMR can provide structural information and detect impurities based on their characteristic signals.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₉ClO
Molecular Weight 108.57 g/mol
Boiling Point 84-85 °C at 16 mmHg[1]
Density 1.088 g/mL at 25 °C
Appearance Colorless liquid
Solubility Soluble in water, ether, and alcohol

Table 2: Common Impurities and their Boiling Points

ImpurityBoiling Point (°C) at 760 mmHgNotes
Tetrahydrofuran (THF)66Common starting material.
Hydrochloric Acid (HCl)-85Reactant, needs to be neutralized.
1,4-Dichlorobutane162-164Potential byproduct.

Experimental Protocols

Protocol 1: Extractive Workup of the Reaction Mixture

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature in an ice bath.

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring. Continue adding the bicarbonate solution until the effervescence of CO2 ceases, indicating that all the excess HCl has been neutralized. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ~7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Phase Separation: Gently invert the separatory funnel several times to mix the layers, releasing the pressure frequently by opening the stopcock. Allow the layers to separate completely.

  • Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer. If dichloromethane (B109758) is used, the organic layer will be the bottom layer.

  • Back-Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize the recovery of this compound.

  • Combine and Wash: Combine all the organic extracts and wash them once with an equal volume of brine (saturated NaCl solution) to remove most of the dissolved water.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are lightly greased and well-sealed.

  • Charging the Flask: Transfer the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Start the cooling water flow through the condenser. Gradually apply the vacuum to the system, aiming for a pressure of around 15-20 mmHg.

  • Heating: Once the desired pressure is stable, begin to heat the distillation flask gently using a heating mantle.

  • Fraction Collection: As the mixture heats up, the lower-boiling impurities (like residual THF) will distill first. Discard this initial fraction.

  • Product Distillation: As the temperature of the vapor at the top of the column stabilizes around the boiling point of this compound at the applied pressure (e.g., 84-85 °C at 16 mmHg), switch to a clean receiving flask to collect the purified product.

  • Completion: Continue the distillation until most of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Cooling and Storage: Turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum. Store the purified this compound in a tightly sealed container in a cool, dark place.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Extractive Workup cluster_purification Purification cluster_analysis Analysis synthesis Reaction of THF with HCl neutralization Neutralization with NaHCO3 synthesis->neutralization extraction Extraction with Organic Solvent neutralization->extraction washing Washing with Brine extraction->washing drying Drying over Anhydrous Salt washing->drying concentration Solvent Removal (Rotovap) drying->concentration distillation Vacuum Distillation concentration->distillation analysis Purity Check (GC-MS, NMR) distillation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_distillation Distillation Problems cluster_workup Workup Problems cluster_solutions_dist Distillation Solutions cluster_solutions_workup Workup Solutions start Purification Issue low_yield Low Yield start->low_yield contamination Product Contamination start->contamination emulsion Emulsion Formation start->emulsion check_reaction Check Reaction Completion low_yield->check_reaction optimize_workup Optimize Workup low_yield->optimize_workup check_leaks Check for Vacuum Leaks low_yield->check_leaks use_column Use Fractionating Column contamination->use_column neutralize_acid Neutralize Acid contamination->neutralize_acid gentle_mixing Gentle Mixing emulsion->gentle_mixing add_brine Add Brine emulsion->add_brine dilute Dilute Mixture emulsion->dilute

Caption: Troubleshooting guide for the purification of this compound.

References

Technical Support Center: Synthesis of 4-Chloro-1-butanol from THF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-1-butanol from tetrahydrofuran (B95107) (THF).

Troubleshooting Guide

Question: My yield of this compound is lower than expected, and I am observing significant amounts of a major byproduct. What is the likely cause and how can I mitigate it?

Answer: The most common major byproduct in the synthesis of this compound from THF and hydrogen chloride (HCl) is 1,4-dichlorobutane.[1] The formation of this byproduct is primarily influenced by the molar ratio of the reactants.

Troubleshooting Steps:

  • Re-evaluate HCl Stoichiometry: An excess of HCl can promote the further reaction of the initially formed this compound to 1,4-dichlorobutane.[1]

  • Control HCl Addition: Ensure a controlled addition of HCl gas. Under optimal conditions, a molar ratio of 1.0-1.2 moles of HCl per mole of THF is recommended to maximize the yield of this compound and minimize the formation of 1,4-dichlorobutane.[1]

  • Reaction Temperature: Monitor and control the reaction temperature. While the reaction is typically conducted by bubbling HCl through boiling THF, excessive temperatures can potentially lead to other side reactions. The reaction temperature will naturally rise as the reaction progresses.[2][3]

  • Reaction Time: The reaction is typically carried out for several hours.[2][3] Stopping the reaction prematurely will result in a high concentration of unreacted THF. Conversely, extended reaction times, especially in the presence of excess HCl, may increase the formation of 1,4-dichlorobutane.

Question: During purification by distillation, I'm recovering a significant amount of starting material (THF). How can I improve the conversion rate?

Answer: Incomplete conversion is a common issue. Several factors can contribute to a low conversion of THF to this compound.

Troubleshooting Steps:

  • Reaction Time and Temperature: The reaction of THF with HCl is not instantaneous. It typically requires heating for several hours for the reaction to proceed to a reasonable level of conversion.[2][3] Ensure that the reaction mixture is heated to the boiling point of THF and that HCl is bubbled through for a sufficient duration. The temperature of the boiling liquid will increase as the reaction progresses, indicating the consumption of THF and the formation of the higher-boiling product.[3]

  • HCl Flow Rate: A slow or insufficient flow of HCl gas will limit the reaction rate. Ensure a steady and adequate stream of HCl is introduced into the reaction mixture.

  • Catalyst (Optional): While the reaction can be performed without a catalyst, certain catalysts like zinc chloride or polymeric resin quaternary ammonium (B1175870) chlorides have been reported to increase the rate of product formation and improve yields.[1]

Question: My final product is acidic. What is the cause and how do I remove the acidity?

Answer: The acidity in the final product is due to dissolved, unreacted hydrogen chloride.[1][3]

Troubleshooting Steps:

  • Distillation: A large amount of HCl is typically evolved at the beginning of the vacuum distillation process.[3]

  • Aqueous Wash (Use with Caution): While a basic wash (e.g., with a dilute sodium bicarbonate solution) can neutralize the acid, it can also promote the intramolecular cyclization of this compound back to THF, especially if the solution becomes basic.[4][5] If an aqueous wash is performed, it should be done carefully with cooling and followed immediately by extraction and drying.

  • Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove residual HCl.

Frequently Asked Questions (FAQs)

What are the common byproducts in the synthesis of this compound from THF?

The primary and most well-documented byproduct is 1,4-dichlorobutane.[1][3] Other potential impurities include unreacted THF and dissolved HCl.[1] Some sources also mention the presence of unidentified materials.[1]

What is the mechanism of the main reaction and the formation of the primary byproduct?

The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism.[6] The oxygen atom in the THF ring is protonated by HCl, making the ether susceptible to nucleophilic attack by the chloride ion (Cl⁻). This attack opens the ring to form this compound.[6] If an excess of HCl is present, the hydroxyl group of the product can be protonated and subsequently substituted by another chloride ion to yield 1,4-dichlorobutane.

Can this compound revert to THF?

Yes, this compound can undergo intramolecular cyclization to form THF.[4][5] This reaction is particularly favored in the presence of a base, which deprotonates the hydroxyl group to form an alkoxide that then displaces the chloride ion in an intramolecular Sₙ2 reaction.[5] Acidic conditions during workup or distillation can also potentially lead to some degree of cyclization.[7]

What are the recommended purification methods for this compound?

The most common method for purifying this compound is vacuum distillation.[2][3] It is noted that distillation at pressures significantly above 15 mmHg may cause the loss of hydrogen chloride from the molecule.[3]

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes the key factors influencing byproduct formation.

Byproduct/ImpurityFavorable Conditions for FormationRecommended Mitigation Strategy
1,4-Dichlorobutane Excess hydrogen chloride (molar ratio of HCl:THF > 1.2)[1]Use a molar ratio of HCl to THF of 1.0-1.2.[1]
Unreacted THF Insufficient reaction time, low reaction temperature, inadequate HCl supply.Ensure sufficient reaction time (e.g., ~5 hours) at the boiling point of the mixture and a steady flow of HCl.[2][3]
Dissolved HCl Inherent to the use of excess HCl gas.Remove during vacuum distillation or by careful neutralization.[3]
Tetrahydrofuran (from cyclization) Basic conditions during workup.[4][5]Avoid strongly basic conditions during purification.

Experimental Protocols

Synthesis of this compound from Tetrahydrofuran and Hydrogen Chloride

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • Tetrahydrofuran (THF)

  • Hydrogen chloride (gas)

  • Calcium chloride (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Heating mantle

  • Distillation apparatus for vacuum distillation

Procedure:

  • Place 1.58 moles of THF into a 500 mL three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer.

  • Heat the THF to its boiling point (approximately 64-65°C).

  • Bubble a slow, steady stream of dry hydrogen chloride gas through the boiling THF.

  • As the reaction proceeds, the boiling point of the mixture will gradually increase. Continue the addition of HCl for approximately 5 hours, or until the boiling point of the mixture remains constant in the range of 103.5–105.5°C.[3]

  • Allow the reaction mixture to cool to room temperature. The product will be a light brown liquid.

  • Transfer the crude product to a Claisen flask and perform a vacuum distillation. A significant amount of HCl gas will be evolved initially.

  • Collect the fraction boiling at 84-85°C at 16 mmHg.[2] This is the purified this compound.

  • Unreacted THF can be recovered from the initial, lower-boiling fractions.

Visualizations

Reaction_Pathway THF Tetrahydrofuran (THF) HCl1 + HCl THF->HCl1 Product This compound HCl1->Product HCl2 + Excess HCl Product->HCl2 Base Base (e.g., NaOH) Product->Base Byproduct 1,4-Dichlorobutane HCl2->Byproduct Cyclization Tetrahydrofuran (THF) Base->Cyclization Troubleshooting_Workflow start Low Yield of This compound check_byproduct High concentration of a major byproduct? start->check_byproduct high_dichloro Likely 1,4-Dichlorobutane. Reduce HCl:THF ratio to 1.0-1.2. check_byproduct->high_dichloro Yes check_thf High concentration of unreacted THF? check_byproduct->check_thf No increase_rxn Increase reaction time and/or ensure adequate HCl flow. check_thf->increase_rxn Yes other_issue Investigate other potential issues: - Temperature control - Purity of starting materials check_thf->other_issue No

References

Technical Support Center: Synthesis of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Chloro-1-butanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most widely used method is the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) using hydrogen chloride (HCl).[1][2] This reaction involves protonating the oxygen atom in the THF ring, making it susceptible to nucleophilic attack by the chloride ion.[1]

Q2: What is a typical yield for the synthesis of this compound from THF and HCl?

Without a catalyst, the reaction of boiling THF with hydrogen chloride typically yields 54-57% of this compound after vacuum distillation.[3] However, with process optimization and the use of catalysts, crude molar yields can be significantly higher.[4]

Q3: What are the primary factors that influence the reaction yield?

The key factors influencing the yield include reaction temperature, reaction time, the efficiency of HCl addition, and the presence of a catalyst. Proper purification techniques are also critical to prevent product loss.

Q4: How can the reaction rate and yield be improved?

The use of catalysts can significantly increase the reaction rate and, consequently, the yield.[2]

  • Lewis Acids: Zinc chloride (ZnCl₂) is a known catalyst for this reaction, facilitating the ring-opening of THF.[1][2] A notable drawback is its solubility in the final product, which can complicate purification.[1][2]

  • Polymeric Resin Catalysts: Insoluble catalysts, such as styrene-divinylbenzene copolymers with pendant quaternary ammonium (B1175870) chloride groups, have been shown to increase the rate of product formation and reduce reaction times.[2] These catalysts can be easily removed from the reaction mixture by filtration.[2]

Q5: What are the most common side products and impurities?

Common impurities include unreacted THF, dissolved HCl, and water.[2][5] The primary side product of concern is 1,4-dichlorobutane (B89584), which can form under harsh conditions.[2][5]

Q6: How can the formation of 1,4-dichlorobutane be minimized?

The formation of 1,4-dichlorobutane can be promoted by high temperatures and prolonged reaction times. Using a milder, insoluble resin catalyst instead of certain soluble quaternary ammonium chlorides can help avoid this side reaction.[2] Careful control over reaction temperature and duration is essential.

Q7: My yield is very low after purification. What is the likely cause?

A significant loss of product during workup is often due to intramolecular cyclization.[1] In the presence of a base (e.g., sodium hydroxide (B78521) used for neutralization), this compound can readily cyclize back to THF.[1][6] Distillation at pressures significantly above 15 mm Hg has also been reported to cause the elimination of HCl, leading to product loss.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or Incomplete THF Conversion 1. Insufficient HCl saturation. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Ensure a continuous and steady stream of HCl gas is bubbled through the boiling THF.[5] 2. Maintain the reaction mixture at its boiling point. The temperature should rise from ~65°C to over 100°C as the reaction progresses.[5] 3. Continue the reaction for the recommended time (approx. 5 hours for uncatalyzed reactions) or until the boiling point remains constant (103.5–105.5°C).[3][5]
High Levels of 1,4-Dichlorobutane 1. Reaction temperature is too high or reaction time is too long. 2. The catalyst used promotes the formation of the dichloro- product.1. Carefully monitor and control the reaction temperature and time to avoid over-reaction. 2. Consider using an insoluble polymeric resin catalyst, which has been shown to favor the formation of this compound.[2]
Product Loss During Distillation 1. Distillation pressure is too high, causing thermal decomposition.[5] 2. Significant co-distillation with unreacted THF.1. Perform the final purification by vacuum distillation at a pressure around 15 mm Hg.[3] 2. Use an efficient fractionation column and a cooled trap to recover volatile THF before distilling the main product fraction.[5]
Low Yield After Basic Workup 1. Intramolecular SN2 reaction (cyclization) to form THF, catalyzed by the base.[1][6] 2. Intermolecular substitution with hydroxide to form 1,4-butanediol (B3395766) (typically a minor pathway).[1]1. Avoid using strong aqueous bases (like NaOH or KOH) during workup if possible.[1] 2. If neutralization is necessary, use a weak base, keep the temperature low, and minimize contact time. 3. Dry the organic layer thoroughly with an anhydrous salt like calcium chloride before distillation.[5]

Data Presentation

Table 1: Comparison of Uncatalyzed vs. Catalyzed Synthesis

ParameterUncatalyzed MethodCatalyzed Method (Polymeric Resin)Reference(s)
Catalyst NoneStyrene-divinylbenzene copolymer with pendant N(CH₃)₃Cl groups[2][5]
Typical Reaction Time ~5 hours2.5 - 5 hours[2][5]
Reaction Temperature 65°C rising to 105.5°C50°C rising to 87°C[2][5]
Reported Yield 54-57% (isolated)>85% conversion of THF (crude)[2][3]
Key Advantage Simple setupFaster reaction, easy catalyst removal[2]
Key Disadvantage Slower reaction rateRequires specific catalyst[2]

Experimental Protocols

Protocol 1: Classical Uncatalyzed Synthesis from THF and HCl

This protocol is adapted from Organic Syntheses.[5]

  • Setup: Assemble a 500 mL three-necked flask with a reflux condenser, a gas inlet tube extending below the liquid surface, and a thermometer. The outlet of the condenser should be connected to a trap cooled in an ice-salt mixture to collect any entrained THF.[5]

  • Reaction: Charge the flask with 114 g (1.58 moles) of tetrahydrofuran. Heat the THF to its boiling point (64–65°C).

  • HCl Addition: Bubble a slow, steady stream of dry hydrogen chloride gas into the boiling liquid.

  • Monitoring: As the reaction proceeds, the boiling point of the mixture will gradually increase. Continue heating and HCl addition for approximately 4-5 hours, or until the boiling point stabilizes in the range of 103.5–105.5°C.[5]

  • Isolation: Cool the light-brown reaction mixture. Transfer it to a Claisen flask for vacuum distillation.

  • Purification: Fractionally distill the mixture under reduced pressure (approx. 15 mm Hg). A large amount of HCl will evolve initially.[5] The main fraction of this compound distills at 84-85°C/16 mmHg.[3] Unreacted THF can be recovered from the cold trap and initial distillation fractions.[5]

Protocol 2: Catalyzed Synthesis Using a Polymeric Resin

This protocol is based on a patented method to improve reaction rates.[2]

  • Setup: Equip a 5 L flask with a condenser, heating mantle, thermometer, gas sparger, and mechanical stirrer.

  • Reaction: Charge the flask with 1874 g (26.0 moles) of tetrahydrofuran and 169 g of a polymeric resin catalyst (e.g., a styrene-divinylbenzene copolymer with pendant trimethyl ammonium chloride groups).[2]

  • Heating and HCl Addition: Warm the stirred mixture to approximately 50°C. Turn off the heat source and begin charging anhydrous HCl gas at a rate of ~6.5 moles/hr. The reaction is exothermic, and the temperature will rise, potentially to around 87°C.[2]

  • Monitoring: Continue HCl addition for about 5 hours. Samples can be taken periodically to analyze the conversion of THF to this compound by NMR or GC.[2]

  • Workup: After the reaction is complete, cool the mixture and remove the insoluble resin catalyst by filtration. The catalyst can be washed and reused.[2]

  • Purification: The resulting liquid, containing this compound along with unreacted THF and dissolved HCl, can be purified by vacuum distillation as described in Protocol 1.[2]

Visualizations

Synthesis_Pathway cluster_reactants Reactants THF Tetrahydrofuran (THF) Intermediate Protonated THF (Oxonium Ion) THF->Intermediate + H⁺ (from HCl) HCl Hydrogen Chloride (HCl) Product This compound Intermediate->Product + Cl⁻

Caption: Primary synthesis pathway of this compound from THF.

Side_Reactions Product This compound SideProduct1 1,4-Dichlorobutane Product->SideProduct1  Excess HCl,  High Temperature SideProduct2 Tetrahydrofuran (THF) Product->SideProduct2  Base-catalyzed  (e.g., NaOH during workup)

Caption: Common side reactions in the synthesis and workup of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Analyze crude reaction mixture (GC/NMR before workup) start->check_conversion low_conversion Conversion of THF is low check_conversion->low_conversion Yes good_conversion Conversion of THF is high check_conversion->good_conversion No cause_reaction Issue is with the reaction itself low_conversion->cause_reaction cause_workup Issue is with workup/purification good_conversion->cause_workup solution_reaction 1. Increase reaction time. 2. Ensure sufficient HCl flow. 3. Verify temperature. 4. Add a catalyst. cause_reaction->solution_reaction solution_workup 1. Avoid strong bases in workup. 2. Check for leaks in distillation setup. 3. Distill at correct pressure (~15 mmHg). cause_workup->solution_workup

Caption: A logical workflow to diagnose the cause of low yields.

References

Common impurities in commercial 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial 4-Chloro-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of impurities.

Common Impurities in Commercial this compound

Commercial this compound is most commonly synthesized via the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride (HCl).[1] As a result, the primary impurities are typically unreacted starting materials and byproducts of the synthesis process. The stability of this compound itself can also lead to the formation of degradation products.

Table 1: Summary of Common Impurities in Commercial this compound

ImpurityChemical FormulaSourceTypical Concentration RangePotential Impact
Tetrahydrofuran (THF)C₄H₈OUnreacted starting material1-15%Can act as a competitive nucleophile or solvent, affecting reaction kinetics and stoichiometry.
Hydrochloric Acid (HCl)HClUnreacted starting materialUp to 12%Can protonate nucleophiles, catalyze side reactions (e.g., dehydration), or damage acid-sensitive functional groups and equipment.
1,4-Dichlorobutane (B89584)C₄H₈Cl₂Synthesis byproductTrace to several percentCan lead to di-substituted byproducts, affecting product purity and yield.
4-Chlorobutanal (B1267710)C₄H₇ClOOxidation of the alcoholTraceCan undergo side reactions, such as aldol (B89426) condensation or further oxidation.
4-Chlorobutyric AcidC₄H₇ClO₂Oxidation of the alcohol/aldehydeTraceCan neutralize basic reagents and introduce unwanted acidity.[1]

Note: The purity of commercial this compound can vary. Technical grades may have around 85% purity, with the remainder being primarily THF and HCl[2][3], while higher grades can exceed 99% purity.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they present?

A1: The most prevalent impurities are residual tetrahydrofuran (THF) and hydrochloric acid (HCl), which are the starting materials for its most common synthesis route.[1] 1,4-Dichlorobutane can be formed as a byproduct during this synthesis. Additionally, oxidation of the butanol functional group can lead to the formation of 4-chlorobutanal and 4-chlorobutyric acid.[1] The compound can also undergo intramolecular cyclization back to THF, especially in the presence of a base.[1][6]

Q2: How can I check the purity of my this compound before use?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying the impurities in this compound.[7][8] For a quick qualitative check, you can run a Proton NMR (¹H NMR). The presence of THF will be indicated by its characteristic multiplets around 1.8 and 3.7 ppm. Residual acid can be detected by shaking a sample with water and checking the pH of the aqueous layer.

Q3: Is it necessary to purify commercial this compound before my reaction?

A3: This depends on the sensitivity of your reaction. For reactions involving strong bases, acid-sensitive functional groups (like silyl (B83357) ethers), or precise stoichiometry, purification is highly recommended.[9] Residual HCl can neutralize your base, while THF can interfere with reactions where this compound is the intended nucleophile or solvent. For less sensitive reactions, technical grade material may be sufficient.

Q4: What is the shelf life of this compound and how should it be stored?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Due to its potential to degrade, it is advisable to use it within a reasonable timeframe and to re-analyze its purity if it has been stored for an extended period, especially if the container has been opened.

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

Issue: You are performing a Williamson ether synthesis by reacting an alkoxide with this compound, but the yield of the desired ether is low.

Potential Cause Explanation Troubleshooting Steps
Neutralization of Base Your commercial this compound contains residual HCl, which is neutralizing your alkoxide base.1. Check for Acidity: Test the pH of a washed sample of your this compound. 2. Neutralize: Before the reaction, wash the this compound with a mild base like aqueous sodium bicarbonate solution, followed by water, and then dry it thoroughly. 3. Purify: For very sensitive reactions, consider fractional distillation to remove both HCl and other impurities.
Intramolecular Cyclization The alkoxide base is deprotonating the hydroxyl group of this compound, leading to an intramolecular Sₙ2 reaction that forms THF.[10][11] This is a common side reaction.1. Protect the Hydroxyl Group: Before the Williamson ether synthesis, protect the alcohol functionality of this compound as a silyl ether (e.g., TBDMS ether). This will prevent deprotonation and cyclization. The protecting group can be removed after the ether synthesis.[12][13]
Competitive Reaction with THF If your this compound contains a significant amount of THF, it can act as the solvent and may affect reaction rates and solubility of your reagents.1. Use Higher Purity Reagent: Source a higher grade of this compound with a lower THF content. 2. Purify: Remove THF via fractional distillation.
Guide 2: Complications in the Synthesis of Primary Amines

Issue: You are attempting to synthesize a primary amine using this compound (e.g., via reaction with sodium azide (B81097) followed by reduction), but are observing side products or low yields.

Potential Cause Explanation Troubleshooting Steps
Polyalkylation If using ammonia (B1221849) or a primary amine as the nucleophile, the product amine can react further with this compound, leading to secondary and tertiary amines.[14][15]1. Use the Azide Method: React this compound with sodium azide (NaN₃) to form the alkyl azide. The azide is not nucleophilic, preventing overalkylation. Subsequent reduction (e.g., with LiAlH₄ or H₂/Pd) yields the primary amine.[16][17] 2. Gabriel Synthesis: Use potassium phthalimide (B116566) as the nitrogen nucleophile. This method also prevents overalkylation and yields a primary amine after hydrolysis or hydrazinolysis.[14]
Presence of 1,4-Dichlorobutane The 1,4-dichlorobutane impurity will react with your nitrogen nucleophile at both ends, leading to the formation of a di-amino butane (B89635) byproduct.1. Purify the Starting Material: Use fractional distillation to remove the higher-boiling 1,4-dichlorobutane from your this compound. 2. Chromatographic Separation: Purify the final product mixture using column chromatography to separate the desired mono-amine from the di-amine byproduct.
Acidic Conditions Residual HCl in the this compound will protonate your amine nucleophile (e.g., ammonia), reducing its nucleophilicity and slowing down the reaction.1. Neutralize and Dry: Wash the this compound with a dilute base solution (e.g., NaHCO₃), then water, and dry it thoroughly before use.
Guide 3: Issues with Protecting Group Chemistry

Issue: You are trying to protect the hydroxyl group of this compound (e.g., as a silyl ether), but the reaction is inefficient or fails.

Potential Cause Explanation Troubleshooting Steps
Acid-Catalyzed Deprotection Residual HCl can catalyze the cleavage of acid-sensitive protecting groups, such as silyl ethers, as they are formed.1. Neutralize Before Protection: Ensure your this compound is free of acid by washing with a mild aqueous base and drying before attempting the protection reaction.[9]
Reaction with Base The base used in the protection reaction (e.g., triethylamine (B128534) or imidazole (B134444) for silylation) can promote the intramolecular cyclization of this compound to THF.1. Use Stoichiometric Base: Use only the required amount of base rather than a large excess. 2. Lower Temperature: Run the protection reaction at a lower temperature (e.g., 0 °C) to disfavor the cyclization side reaction.

Experimental Protocols

Protocol 1: Neutralization and Drying of Commercial this compound

This protocol is designed to remove acidic impurities before use in a reaction.

  • Place 100 mL of commercial this compound in a 250 mL separatory funnel.

  • Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add 50 mL of deionized water to the separatory funnel, shake, and again discard the aqueous layer.

  • Repeat the water wash one more time.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the dried liquid to remove the drying agent. The resulting product is ready for use.

Protocol 2: GC-MS Analysis for Impurity Profiling

This is a general protocol for the quantitative analysis of impurities. Specific parameters may need to be optimized for your instrument.[7][8]

  • Derivatization (for improved volatility and detection):

    • To a solution of your this compound sample in a suitable solvent (e.g., ethyl acetate), add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]

    • An internal standard (e.g., 3-chloro-1-propanol) should be added for accurate quantification.[7]

    • Incubate the mixture (e.g., at 50°C for 20 minutes) to ensure complete derivatization.[7]

  • GC-MS Parameters:

    • Column: A mid-polarity column, such as a DB-1701 or equivalent, is suitable.

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring for characteristic ions of the derivatized this compound and its expected impurities.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations for each potential impurity.

    • Calculate the concentration of each impurity in your sample by comparing its peak area to that of the internal standard and the calibration curve.

Visual Diagrams

Impurity_Formation cluster_impurities THF Tetrahydrofuran (THF) synthesis Synthesis (Acid-Catalyzed Ring Opening) THF->synthesis impurities Common Impurities HCl Hydrogen Chloride (HCl) HCl->synthesis c4h9clo This compound synthesis->c4h9clo side_reaction Side Reaction synthesis->side_reaction forms oxidation Oxidation c4h9clo->oxidation 4-Chlorobutanal 4-Chlorobutanal oxidation->4-Chlorobutanal 1,4-Dichlorobutane 1,4-Dichlorobutane side_reaction->1,4-Dichlorobutane 4-Chlorobutyric Acid 4-Chlorobutyric Acid 4-Chlorobutanal->4-Chlorobutyric Acid THF_imp THF (Unreacted) HCl_imp HCl (Unreacted) Troubleshooting_Williamson_Ether cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Williamson Ether Synthesis cause1 Residual HCl Neutralizes Base start->cause1 cause2 Intramolecular Cyclization to THF start->cause2 cause3 1,4-Dichlorobutane Impurity start->cause3 sol1 Neutralize & Dry this compound (Wash with NaHCO₃) cause1->sol1 sol2 Protect -OH Group (e.g., as Silyl Ether) cause2->sol2 sol3 Purify by Fractional Distillation cause3->sol3 outcome Improved Yield sol1->outcome Proceed with reaction sol2->outcome Proceed with reaction, then deprotect sol3->outcome Proceed with reaction

References

Technical Support Center: Reactions of 4-Chloro-1-butanol with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-1-butanol and strong bases. The primary focus is on managing and understanding the side reactions that can occur during the synthesis of tetrahydrofuran (B95107) (THF) via intramolecular Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a strong base?

The primary reaction is an intramolecular nucleophilic substitution (SNi), also known as an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of this compound to form an alkoxide ion. This alkoxide then acts as a nucleophile, attacking the carbon atom bonded to the chlorine in a backside attack, leading to the displacement of the chloride ion and the formation of a five-membered cyclic ether, tetrahydrofuran (THF).[1][2]

Q2: What are the main side reactions I should be aware of?

The two main side reactions are:

  • Intermolecular Nucleophilic Substitution (SN2): If the hydroxide (B78521) ion from the strong base (e.g., NaOH, KOH) acts as an external nucleophile, it can attack the carbon bearing the chlorine, resulting in the formation of 1,4-butanediol (B3395766).[3] This is typically a minor pathway as the intramolecular reaction is kinetically favored.[3]

  • Elimination (E2): Under certain conditions, a molecule of hydrogen chloride (HCl) can be eliminated to form unsaturated alcohols. This is generally less favorable for primary alkyl halides like this compound compared to secondary or tertiary halides.

Q3: How can I minimize the formation of 1,4-butanediol?

To minimize the formation of 1,4-butanediol, you can use a strong, non-nucleophilic base such as sodium hydride (NaH). NaH will deprotonate the alcohol to form the necessary alkoxide for the intramolecular reaction without introducing a competing external nucleophile like hydroxide.

Q4: What conditions favor the elimination side reaction?

While less common for this substrate, the elimination reaction can be favored by:

  • High temperatures: Higher temperatures generally favor elimination over substitution.

  • High concentration of a strong, sterically hindered base: Bases like potassium tert-butoxide are designed to promote elimination.

  • Less polar solvents: Solvents like ethanol (B145695) are more conducive to elimination reactions compared to more polar aprotic solvents.

Q5: How can I monitor the progress of the reaction and identify byproducts?

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying the products and byproducts.[4][5] You can take aliquots from the reaction mixture at different time points to observe the consumption of this compound and the formation of THF and any side products. Thin-layer chromatography (TLC) can also be a useful tool for monitoring the disappearance of the starting material.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low yield of Tetrahydrofuran (THF) Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the base is of high purity and added in at least a stoichiometric amount.
Competing side reactions are dominant.- Review reaction conditions. If 1,4-butanediol is a major byproduct, consider using a non-nucleophilic base like NaH.- If elimination is suspected, lower the reaction temperature and use a less concentrated base solution.
Loss of volatile product.- Ensure your reaction setup includes an efficient condenser to prevent the loss of the volatile THF product (boiling point: 66 °C).
Significant amount of 1,4-butanediol detected Intermolecular SN2 reaction is competing with the desired intramolecular cyclization.- Use a strong, non-nucleophilic base like sodium hydride (NaH) instead of NaOH or KOH.- Lower the concentration of the base to disfavor the bimolecular reaction.
Presence of unsaturated alcohols in the product mixture Elimination (E2) side reaction is occurring.- Lower the reaction temperature.- Use a less concentrated and non-hindered strong base (e.g., NaOH instead of potassium tert-butoxide).- Use a polar aprotic solvent like DMSO or DMF, which favors SN2 over E2.
Reaction is very slow or does not proceed Insufficiently strong base.- Ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of the alcohol (~16-18) for complete deprotonation.- Use a stronger base like NaH or potassium tert-butoxide if necessary.
Poor quality of reagents or solvent.- Use freshly opened or properly stored anhydrous solvents and high-purity reagents. Water in the solvent can quench the alkoxide.

Data Presentation: Influence of Reaction Conditions on Product Distribution

Reaction Condition Intramolecular SN2 (THF) Intermolecular SN2 (1,4-Butanediol) Elimination (E2)
Base Type Favored with all strong bases.Occurs with nucleophilic bases (e.g., NaOH, KOH). Minimized with non-nucleophilic bases (e.g., NaH).Favored with strong, sterically hindered bases (e.g., potassium tert-butoxide).
Temperature Generally favorable at moderate temperatures.Less sensitive to temperature changes compared to elimination.Significantly favored at higher temperatures.
Base Concentration Generally favored.Favored at higher concentrations of nucleophilic bases.Favored at higher base concentrations.
Solvent Favored in polar aprotic solvents (e.g., DMSO, DMF, THF).Can occur in various solvents.Favored in less polar solvents (e.g., ethanol).

Experimental Protocols

Protocol 1: High-Yield Synthesis of Tetrahydrofuran via Intramolecular Williamson Ether Synthesis

This protocol is designed to maximize the yield of THF while minimizing the formation of side products.

Materials:

  • This compound

  • Sodium hydroxide (pellets)

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in water to create an aqueous solution.

  • Addition of Substrate: Slowly add this compound to the stirred sodium hydroxide solution at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (around 70-80°C) and maintain for a specified period (e.g., 2-4 hours). Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. Purify the resulting solution by fractional distillation to isolate the tetrahydrofuran (boiling point ~66°C).

Protocol 2: Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • GC Separation: Use a temperature program that effectively separates the starting material (this compound), the main product (THF), and potential byproducts (1,4-butanediol and any elimination products).

  • MS Detection: Acquire mass spectra for each eluting peak.

  • Identification: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantification: For quantitative analysis, create a calibration curve for each compound using standards of known concentration.

Mandatory Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways This compound This compound Alkoxide_Intermediate 4-Chlorobutoxide Ion This compound->Alkoxide_Intermediate + Strong Base - H₂O or H₂ Intermolecular_SN2 Intermolecular SN2 This compound->Intermolecular_SN2 Elimination_E2 Elimination (E2) This compound->Elimination_E2 THF Tetrahydrofuran (THF) (Desired Product) Alkoxide_Intermediate->THF Intramolecular SN2 (Cyclization) Butanediol 1,4-Butanediol Intermolecular_SN2->Butanediol + OH⁻ Unsaturated_Alcohol Unsaturated Alcohol Elimination_E2->Unsaturated_Alcohol - HCl Troubleshooting_Workflow Start Low THF Yield Analyze_Products Analyze Product Mixture (GC-MS) Start->Analyze_Products Check_Byproducts Identify Major Byproduct(s) Analyze_Products->Check_Byproducts High_Butanediol High 1,4-Butanediol Check_Byproducts->High_Butanediol 1,4-Butanediol High_Elimination High Elimination Products Check_Byproducts->High_Elimination Unsaturated Alcohols Unreacted_SM High Unreacted Starting Material Check_Byproducts->Unreacted_SM Starting Material Action_Butanediol Use Non-nucleophilic Base (NaH) or Lower [Base] High_Butanediol->Action_Butanediol Action_Elimination Lower Temperature Use Less Hindered Base High_Elimination->Action_Elimination Action_Unreacted Increase Reaction Time/Temp Check Reagent Quality Unreacted_SM->Action_Unreacted End Optimized Reaction Action_Butanediol->End Action_Elimination->End Action_Unreacted->End

References

Technical Support Center: Storage and Handling of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Chloro-1-butanol during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Decreased Purity Over Time Intramolecular cyclization to form Tetrahydrofuran (THF). This is the most common degradation pathway and is accelerated by elevated temperatures and the presence of bases.Store at recommended low temperatures (2-8 °C or frozen). Ensure the storage container is tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can create a basic microenvironment.
pH of the solution has become acidic Hydrolysis of the chloro group to a hydroxyl group, forming HCl as a byproduct. While the primary degradation is cyclization, hydrolysis can occur, especially in the presence of water.Store in a dry environment. Use anhydrous solvents when preparing solutions. If the material is old or has been exposed to moisture, consider repurification by distillation.
Inconsistent Experimental Results Degradation of this compound in the reaction mixture, especially if the reaction is run at elevated temperatures or under basic conditions.Analyze the purity of the this compound before use. If reactions are performed under basic conditions, consider adding the base at a controlled rate and at a low temperature to minimize premature degradation of the starting material.
Presence of an unexpected peak corresponding to THF in analytical data (e.g., GC-MS, NMR) Degradation of this compound during storage or sample preparation for analysis.Confirm storage conditions. For GC-MS analysis, use a lower injection port temperature if possible to minimize on-instrument degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation product is Tetrahydrofuran (THF). This occurs through an intramolecular SN2 reaction where the hydroxyl group acts as a nucleophile, displacing the chloride ion. This reaction is significantly accelerated by heat and the presence of basic conditions.[1][2]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at low temperatures, with recommendations often ranging from 2-8°C to frozen conditions. It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air.[3]

Q3: Can I store this compound at room temperature?

A3: Storing this compound at room temperature is not recommended for long-term storage due to the increased rate of degradation to THF. If short-term storage at room temperature is necessary, it should be for the briefest possible time, and the material should be protected from light and moisture.

Q4: Are there any recommended stabilizers for this compound?

A4: While specific stabilizers for this compound are not widely documented, the use of acidic stabilizers or acid scavengers could theoretically inhibit the base-catalyzed degradation pathway. However, compatibility and effectiveness would need to be experimentally determined. It is crucial to avoid basic stabilizers, as they will accelerate degradation.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound and the presence of its primary degradant, THF, can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the presence of THF.

Q6: My this compound has already started to degrade. Can I still use it?

A6: If the level of degradation is minor and the primary impurity is THF, it may be possible to use the material if the THF does not interfere with the subsequent reaction. However, for applications requiring high purity, purification by distillation is recommended. The presence of significant impurities can lead to lower yields and the formation of byproducts in your experiments.

Data Presentation

Table 1: Hypothetical Degradation of this compound to THF at Various Temperatures

Storage Temperature (°C)Expected Purity after 6 Months (%)Expected Purity after 12 Months (%)
-20>99>98
49896
259080

Note: This data is for illustrative purposes only and is intended to demonstrate the qualitative effect of temperature on stability. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by GC-MS

Objective: To quantify the purity of this compound and determine the concentration of the primary degradant, Tetrahydrofuran (THF), over time under different storage conditions.

Materials:

  • This compound sample(s)

  • Tetrahydrofuran (THF), analytical standard

  • Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of the anhydrous solvent.

    • Prepare a series of calibration standards of THF in the same solvent at concentrations ranging from 10 ppm to 1000 ppm.

  • GC-MS Analysis:

    • Set up the GC-MS method with the following parameters (these may need to be optimized for your specific instrument):

      • Injector Temperature: 250 °C

      • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Detector: Scan mode from m/z 35 to 200.

    • Inject a blank (solvent), followed by the calibration standards and the sample solution.

  • Data Analysis:

    • Identify the peaks for THF and this compound based on their retention times and mass spectra.

    • Generate a calibration curve for THF by plotting the peak area against concentration.

    • Calculate the concentration of THF in the this compound sample using the calibration curve.

    • Determine the purity of this compound by calculating the percentage peak area of the main component relative to the total peak area of all components.

  • Stability Study:

    • Store aliquots of the this compound sample under different conditions (e.g., -20°C, 4°C, and 25°C).

    • Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months) using the established GC-MS method.

    • Plot the purity of this compound and the concentration of THF over time for each storage condition.

Visualizations

degradation_pathway cluster_main Degradation of this compound 4_Chloro_1_butanol This compound THF Tetrahydrofuran (THF) 4_Chloro_1_butanol->THF Intramolecular SN2 (Major Pathway) Accelerated by Heat & Base Butane_1_4_diol Butane-1,4-diol 4_Chloro_1_butanol->Butane_1_4_diol Hydrolysis (Minor Pathway) HCl HCl

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow start Obtain this compound Sample aliquot Aliquot sample for different storage conditions (-20°C, 4°C, 25°C) start->aliquot initial_analysis Time-zero analysis by GC-MS aliquot->initial_analysis storage Store samples under designated conditions initial_analysis->storage periodic_analysis Periodic analysis by GC-MS (e.g., 1, 3, 6, 12 months) storage->periodic_analysis periodic_analysis->storage data_analysis Analyze purity and degradant concentration periodic_analysis->data_analysis end Determine shelf-life and optimal storage data_analysis->end

Caption: Experimental workflow for stability testing.

troubleshooting_tree cluster_troubleshooting Troubleshooting Decision Tree start Decreased Purity Observed check_thf Analyze for THF by GC-MS start->check_thf thf_present Is THF the major impurity? check_thf->thf_present degradation Primary degradation is occurring. Review storage conditions. thf_present->degradation Yes other_impurities Other degradation pathways or contamination. Investigate raw material and handling. thf_present->other_impurities No check_temp Was storage temperature elevated? degradation->check_temp store_cold Store at recommended low temperature (2-8°C or frozen). check_temp->store_cold Yes check_atmosphere Was the sample exposed to air/moisture? check_temp->check_atmosphere No end Purity Maintained store_cold->end use_inert Store under an inert atmosphere (N2 or Ar). check_atmosphere->use_inert Yes check_atmosphere->end No use_inert->end

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Synthesis of Tetrahydrofuran (THF) from 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofuran (B95107) (THF) from 4-chloro-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of THF from this compound?

The synthesis of THF from this compound is typically achieved via an intramolecular Williamson ether synthesis. The reaction proceeds in two main steps when using a base like sodium hydroxide (B78521) (NaOH)[1]:

  • Deprotonation: The hydroxide ion (OH⁻) from the base removes the acidic proton from the hydroxyl group (-OH) of this compound, forming an alkoxide ion.

  • Intramolecular SN2 Attack: The newly formed alkoxide, being a potent nucleophile, attacks the carbon atom bonded to the chlorine atom in an intramolecular SN2 reaction. This displaces the chloride ion and results in the formation of the cyclic ether, tetrahydrofuran.

Alternatively, the cyclization can be acid-catalyzed, for instance, with sulfuric acid (H₂SO₄), where the hydroxyl group is protonated, making it a good leaving group (water) after the ether linkage is formed[2].

Q2: What are the typical reagents and conditions for this synthesis?

Commonly, this reaction is carried out under basic conditions using aqueous sodium hydroxide. However, acid-catalyzed cyclization using aqueous sulfuric acid followed by distillation is also a viable method[2]. The reaction can often proceed at room temperature, but heating may be necessary to ensure the reaction goes to completion[3].

Q3: What are the potential side products I should be aware of?

The primary side product that may be observed is 1,4-butanediol, formed through the hydrolysis of this compound[3]. While elimination reactions to form alkenes are theoretically possible, they are not typically observed as a major product in this reaction[3]. If there is excess hydrochloric acid present from the synthesis of the starting material, the formation of 1,4-dichlorobutane (B89584) is also a possibility[4].

Q4: How can I purify the synthesized THF?

Distillation is a common and effective method for purifying THF from the reaction mixture[2]. Given THF's boiling point of approximately 66°C, it can be readily separated from the unreacted starting material and non-volatile side products. It's crucial to be aware of the potential for peroxide formation in THF, especially when distilling to dryness. Always test for peroxides before distillation and handle with appropriate safety precautions[5].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of THF 1. Incomplete reaction. 2. Poor quality of starting material (this compound). 3. Insufficient base or acid catalyst.1. Gently heat the reaction mixture under reflux to drive the reaction to completion. 2. Ensure the this compound is of high purity. It is known to sometimes contain THF and HCl as impurities[3][6]. 3. Use a stoichiometric excess of the base or an appropriate concentration of the acid catalyst.
Presence of Starting Material in the Final Product The reaction has not gone to completion.Increase the reaction time or apply gentle heating to encourage full conversion. Monitor the reaction progress using techniques like TLC or GC-MS.
Formation of Significant Amounts of 1,4-butanediol Hydrolysis of the starting material is competing with the desired intramolecular cyclization. This can be more prevalent with prolonged reaction times in aqueous solutions.Optimize the reaction time and temperature. A shorter reaction time at a slightly elevated temperature might favor the faster intramolecular cyclization over the intermolecular hydrolysis.
Difficulty in Isolating Pure THF Inefficient distillation or presence of azeotropes with water.Use an efficient distillation setup, such as a fractional distillation column. To remove water, THF can be dried over a suitable drying agent before the final distillation. Be cautious with strong drying agents like lithium aluminum hydride, and ensure the THF is peroxide-free[5].

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of THF

This protocol is based on the general principles of intramolecular Williamson ether synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable amount of water.

  • Addition of Base: While stirring, slowly add an aqueous solution of sodium hydroxide to the flask. An equimolar amount or a slight excess of NaOH is recommended.

  • Reaction: Stir the mixture at room temperature. To facilitate a complete reaction, the mixture can be gently heated to reflux for 1-2 hours.

  • Workup and Extraction: After cooling to room temperature, the reaction mixture can be extracted with a suitable organic solvent like diethyl ether.

  • Purification: The organic layers are combined, dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by distillation. The resulting crude THF is then purified by fractional distillation.

Protocol 2: Acid-Catalyzed Synthesis and Distillation of THF

This protocol is adapted from a patented procedure[2].

  • Reaction Setup: In a distillation apparatus, mix 5 grams of this compound with 20% aqueous sulfuric acid.

  • Distillation: Heat the mixture to a temperature of 107-112°C.

  • Collection: Collect the distillate that comes over. The initial fractions will be rich in THF. In one example, the first 2.6 grams of the overhead distillate were found to be essentially pure THF[2].

Quantitative Data Summary

Reactant Catalyst/Solvent Temperature (°C) Product(s) Yield/Ratio Reference
5 g this compound20% H₂SO₄107-112THF2.6 g (essentially pure)[2]
5 g this compound50 ml distilled water95-101THF, water1.3 g (essentially pure THF in the first fraction)[2]
This compoundAqueous NaOHNot specifiedTHF, NaCl, H₂ONot specified

Visualizations

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack This compound This compound Alkoxide Alkoxide Ion This compound->Alkoxide + OH⁻ OH- OH⁻ H2O H₂O Alkoxide_ion Alkoxide Ion THF Tetrahydrofuran (THF) Alkoxide_ion->THF Cyclization Cl- Cl⁻

Caption: Reaction mechanism for the base-catalyzed synthesis of THF.

ExperimentalWorkflow start Start reactants Mix this compound with aqueous base (e.g., NaOH) start->reactants reaction Stir at room temperature or heat under reflux reactants->reaction workup Cool and perform aqueous workup/extraction reaction->workup drying Dry organic layer with anhydrous salt workup->drying distillation Purify by fractional distillation drying->distillation product Pure THF distillation->product

Caption: General experimental workflow for THF synthesis.

References

Technical Support Center: Purification of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-1-butanol, specifically addressing the removal of unreacted hydrochloric acid (HCl) after synthesis.

Troubleshooting Guide

Issue: Residual acid (HCl) is detected in the final this compound product after initial purification.

This is a common issue as the synthesis of this compound often involves the use of excess HCl.[1][2] Residual acid can interfere with subsequent reactions and affect product stability.

Potential Cause Recommended Solution Verification Method
Incomplete Neutralization Perform a neutralizing wash with a suitable basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often a good first choice as it is a weak base and the reaction produces carbon dioxide gas, which helps to indicate the presence of acid. For more stubborn acidic impurities, a dilute solution of sodium hydroxide (B78521) (NaOH) can be used, but care must be taken to avoid hydrolysis of the product.[3][4][5]After the wash, test the pH of the aqueous layer using litmus (B1172312) paper or a pH meter to ensure it is neutral or slightly basic.
Insufficient Washing Increase the number of washes. A single wash may not be sufficient to remove all the acid. Perform 2-3 washes with the chosen basic solution, followed by a wash with deionized water to remove any remaining base and salts.[6]Combine the aqueous washes and test the overall pH. If it is still acidic, further washing of the organic layer is required.
Poor Phase Separation If an emulsion forms during the wash, making it difficult to separate the organic and aqueous layers, add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve separation.[7][8][9]The two layers should become distinct and clear after the addition of brine and gentle swirling.
Product Instability with Strong Base This compound can be sensitive to strong bases, potentially leading to decomposition or side reactions. Avoid using concentrated strong bases like NaOH. If a strong base is necessary, use a dilute solution (e.g., 1-2 M) and perform the wash at a lower temperature (e.g., 0-5 °C) to minimize degradation.Analyze the organic layer by techniques like GC-MS or NMR spectroscopy after the wash to check for the presence of degradation products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted HCl from my this compound product?

A1: Residual HCl can act as an unwanted catalyst in subsequent reactions, leading to the formation of byproducts and reducing the yield and purity of your desired compound. It can also cause degradation of the this compound over time.

Q2: What is the most common method for removing residual HCl?

A2: The most common and effective method is a liquid-liquid extraction, often referred to as a "workup," using a basic solution to neutralize the acid.[3][10] This is typically followed by washing with water and brine, drying the organic layer, and finally, purification by distillation. One source describes isolating this compound by vacuum distillation where a significant amount of hydrochloric acid is evolved initially.[11]

Q3: Which basic solution should I use for the neutralizing wash?

A3: The choice of base depends on the amount of acid present and the stability of your product.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is a mild and safe option for neutralizing small to moderate amounts of acid.[4][12][13] The formation of CO₂ gas provides a visual indication that the neutralization reaction is occurring.[13]

  • Dilute Sodium Hydroxide (NaOH) Solution: A stronger base that can be used if a significant amount of acid is present.[5][14] However, it should be used with caution as it can potentially promote side reactions.

Q4: How do I perform a neutralizing wash?

A4: Please refer to the detailed experimental protocol provided below. The general steps involve dissolving your crude product in an appropriate organic solvent, washing it with the basic solution in a separatory funnel, separating the layers, and then further washing the organic layer with water and brine.[6]

Q5: What is a brine wash and why is it important?

A5: A brine wash is a wash with a saturated aqueous solution of sodium chloride (NaCl).[8] Its primary purpose is to remove dissolved water from the organic layer, as organic solvents can dissolve a small amount of water during the aqueous washes.[8][9] This helps to improve the efficiency of the final drying step.

Q6: My reaction mixture forms an emulsion during the wash. What should I do?

A6: Emulsion formation is a common problem. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the separatory funnel to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Filter the mixture through a pad of Celite.

Quantitative Data on Neutralizing Agents

Neutralizing Agent Chemical Formula Basicity Pros Cons Typical Concentration
Sodium BicarbonateNaHCO₃WeakMild, safe, visual indication of reaction (CO₂ evolution).[13]May not be effective for large amounts of acid; CO₂ evolution can cause pressure buildup in the separatory funnel.Saturated aqueous solution
Sodium CarbonateNa₂CO₃ModerateStronger base than sodium bicarbonate.Can be too basic for sensitive substrates.5-10% aqueous solution
Sodium HydroxideNaOHStrongVery effective at neutralizing strong acids.[5][15]Can cause hydrolysis or degradation of the product; highly corrosive.1-2 M aqueous solution

Experimental Protocol: Removal of HCl from this compound

This protocol outlines a standard liquid-liquid extraction procedure for neutralizing and removing residual HCl from a crude this compound product.

Materials:

  • Crude this compound

  • An inert organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of an inert organic solvent (e.g., 3-5 times the volume of the crude product). Transfer the solution to a separatory funnel.

  • Neutralizing Wash:

    • Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the volume of the organic layer to the separatory funnel.

    • Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure from the CO₂ gas that is formed.

    • Shake the funnel more vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer into a beaker.

  • pH Check: Test the pH of the removed aqueous layer with pH paper. If it is still acidic, repeat the neutralizing wash with a fresh portion of NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Water Wash: Wash the organic layer with a portion of deionized water (approximately the same volume as the organic layer) to remove any remaining water-soluble impurities and residual base. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a portion of brine.[8][9] This will help to remove the majority of the dissolved water from the organic phase. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl the flask. Continue adding the drying agent until it no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to ensure complete recovery of the product.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Final Purification (Optional): The resulting this compound can be further purified by vacuum distillation if necessary.[11]

Experimental Workflow Diagram

HCl_Removal_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_purification Final Purification start Crude this compound (contains HCl) dissolve Dissolve in Organic Solvent start->dissolve wash_bicarb Wash with sat. NaHCO3 Solution dissolve->wash_bicarb separate1 Separate Layers wash_bicarb->separate1 wash_water Wash with Deionized Water separate1->wash_water Organic Layer waste1 separate1->waste1 Aqueous Layer (to waste) separate2 Separate Layers wash_water->separate2 wash_brine Wash with Brine separate2->wash_brine Organic Layer waste2 separate2->waste2 Aqueous Layer (to waste) separate3 Separate Layers wash_brine->separate3 dry Dry with Anhydrous Agent separate3->dry Organic Layer waste3 separate3->waste3 Aqueous Layer (to waste) filter Filter dry->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate distill Vacuum Distillation (Optional) evaporate->distill product Pure this compound evaporate->product distill->product

Caption: Workflow for the removal of unreacted HCl from this compound.

References

Troubleshooting low yield in 4-Chloro-1-butanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1-butanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the expected yield?

The most prevalent method for synthesizing this compound is the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride (HCl)[1][2]. In this reaction, HCl gas is typically bubbled through boiling THF. The reaction is monitored by the increase in the boiling point of the mixture to 103.5-105.5°C[2]. Under uncatalyzed conditions, a yield of 54-57% can be expected after vacuum distillation[2].

Q2: What are the primary side products to be aware of during the synthesis of this compound from THF and HCl?

The main side product is 1,4-dichlorobutane. Its formation is favored when an excess of hydrogen chloride is used. Another common impurity is unreacted tetrahydrofuran (THF), which can be present in the final product[3][4]. Commercial preparations of this compound can contain residual THF and HCl[4].

Q3: My reaction of this compound with a base is giving a low yield of the desired substitution product. What is the likely cause?

This compound is prone to a rapid intramolecular SN2 reaction in the presence of a base (like NaOH or KOH) to form tetrahydrofuran (THF)[5][6]. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile and internally displaces the chloride ion[5][7][8]. This cyclization is often the dominant reaction pathway and a major cause of low yields for intermolecular substitution reactions[1].

Q4: Can I use this compound directly in a Grignard reaction?

No, it is not advisable to use this compound directly in a Grignard reaction. The acidic proton of the hydroxyl group will react with the highly basic Grignard reagent, quenching it and preventing it from reacting with the desired electrophile[9][10]. The hydroxyl group must be protected before the Grignard reagent is prepared or used[9][11][12].

Troubleshooting Guides

Low Yield in the Synthesis of this compound from THF and HCl
ProblemPossible CauseSuggested Solution
Low Conversion of THF Insufficient reaction time or temperature.Continue bubbling HCl gas through the boiling THF until the reaction temperature stabilizes at 103.5-105.5°C, which typically takes around 5 hours[2].
Inefficient HCl gas dispersion.Ensure vigorous stirring and use a gas dispersion tube to maximize the contact between HCl and THF.
High Percentage of 1,4-Dichlorobutane Excess of hydrogen chloride.Use a controlled feed of HCl gas. A molar ratio of HCl to THF of 1:1 to 1.2:1 is recommended to minimize the formation of the dichloride byproduct.
Product Loss During Workup Decomposition during distillation.This compound can be heat-sensitive. Purify the product via vacuum distillation to lower the boiling point and minimize thermal decomposition[2].
Incomplete extraction.If performing a liquid-liquid extraction, ensure the pH is appropriate and perform multiple extractions with smaller volumes of solvent.
Low Yield in Williamson Ether Synthesis using this compound
ProblemPossible CauseSuggested Solution
Formation of THF as the Major Product Intramolecular cyclization is kinetically favored over the intermolecular reaction[1].Use a strong, non-hindered alkoxide nucleophile in a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 reaction[13]. Consider using a phase-transfer catalyst to enhance the reaction rate.
Incomplete Reaction Insufficiently strong base to form the alkoxide.Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol you are reacting with this compound[14][15].
Low reaction temperature.Gently heat the reaction mixture to increase the rate of the intermolecular SN2 reaction. Monitor the reaction by TLC or GC to avoid excessive side product formation.
Low Yield in Grignard Reactions Involving a 4-Chlorobutyl Moiety
ProblemPossible CauseSuggested Solution
Grignard Reagent Does Not Form or is Quenched The hydroxyl group of this compound is acidic and reacts with the Grignard reagent[9][10].Protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group that is stable to Grignard reagents before attempting to form the Grignard reagent[11][12][16].
Low Yield of the Desired Alcohol Incomplete reaction with the carbonyl compound.Ensure the Grignard reagent is freshly prepared and titrated to determine its concentration for accurate stoichiometry. Use a slight excess of the Grignard reagent.
Side Reactions The Grignard reagent can act as a base, leading to enolization of the carbonyl compound[17].Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Tetrahydrofuran and Hydrogen Chloride

This protocol is adapted from established literature procedures[2].

Materials:

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen chloride (HCl) gas

  • Apparatus for gas dispersion, reflux, and distillation

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the liquid.

  • Charge the flask with anhydrous THF.

  • Heat the THF to a gentle reflux.

  • Bubble dry HCl gas through the boiling THF at a moderate rate.

  • Monitor the temperature of the reaction mixture. Continue the addition of HCl gas until the boiling point of the solution rises to and stabilizes at 103.5-105.5°C. This typically takes about 5 hours.

  • Discontinue the heating and the flow of HCl gas. Allow the mixture to cool to room temperature.

  • Assemble a vacuum distillation apparatus.

  • Transfer the reaction mixture to the distillation flask and distill under reduced pressure.

  • Collect the fraction boiling at 84-85°C at 16 mmHg. This is the this compound product.

Protocol 2: Williamson Ether Synthesis of 4-Butoxyphenol using this compound

Materials:

  • 4-Hydroxyphenol (hydroquinone)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride to the DMF with stirring.

  • Dissolve 4-hydroxyphenol in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Grignard Reaction with a Protected 4-Chlorobutanol Derivative

This protocol involves the protection of the hydroxyl group of this compound before the Grignard reaction.

Part A: Protection of this compound

  • Dissolve this compound and a base (e.g., triethylamine (B128534) or imidazole) in an anhydrous solvent like dichloromethane (B109758) (DCM) or THF in a flame-dried flask.

  • Cool the solution to 0°C.

  • Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the silyl-protected this compound by distillation or column chromatography.

Part B: Grignard Reaction

  • Prepare the Grignard reagent from the protected 4-chlorobutyl silyl ether and magnesium turnings in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve the desired carbonyl compound in anhydrous ether or THF and cool to 0°C.

  • Slowly add the Grignard reagent to the carbonyl compound solution via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

Part C: Deprotection

  • Dissolve the crude product from Part B in THF.

  • Add a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), and stir at room temperature until the deprotection is complete (monitor by TLC).

  • Work up the reaction and purify the final diol product by column chromatography.

Data Presentation

Table 1: Effect of Catalyst on the Synthesis of this compound from THF [1]

CatalystReaction Time (hours)% Conversion of THF
None2.511.4
Resin Quaternary Ammonium Chloride1.545.9
Resin Quaternary Ammonium Chloride2.576.6
Resin Quaternary Ammonium Chloride5.082.5

Table 2: Product Distribution in the Reaction of a Halohydrin with Sodium Hydroxide [18]

Note: This data is for the related compound 4-chloro-2-butanol, but illustrates the competing pathways.

Reaction TypeProductPercentage of Total Reaction
Intramolecular Substitution (SNi)2-Methyloxetane74%
Bimolecular Substitution (SN2)1,2-Butanediol12%
1,4-EliminationBut-1-ene + Formaldehyde11%

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound THF THF + HCl Reaction Ring Opening THF->Reaction Crude Crude Product Reaction->Crude Side_Product 1,4-Dichlorobutane Reaction->Side_Product Excess HCl Purification Vacuum Distillation Crude->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

reaction_pathways cluster_base Reaction with Base (e.g., NaOH) Start This compound Alkoxide 4-Chlorobutoxide ion Start->Alkoxide + Base Intra Intramolecular SN2 Alkoxide->Intra Inter Intermolecular SN2 Alkoxide->Inter + OH- THF Tetrahydrofuran (Major) Intra->THF Diol 1,4-Butanediol (Minor) Inter->Diol

Caption: Competing reaction pathways of this compound with a base.

grignard_logic Start This compound Question Direct Grignard Reaction? Start->Question Yes Yes Question->Yes Incorrect No No Question->No Correct Reason Acidic -OH quenches Grignard reagent Yes->Reason Solution Protect the hydroxyl group first No->Solution

Caption: Decision logic for using this compound in Grignard reactions.

References

Analytical methods for detecting impurities in 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Chloro-1-butanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation. Key impurities to monitor include:

  • Synthesis-Related Impurities:

    • Tetrahydrofuran (THF): Unreacted starting material from the synthesis involving the ring-opening of THF.

    • 1,4-Dichlorobutane: A potential byproduct, especially if an excess of hydrochloric acid is used during synthesis.

    • Hydrochloric Acid (HCl): Residual acid from the synthesis process.

  • Degradation Products:

    • 4-Chlorobutanal and 4-Chlorobutyric Acid: Oxidation products of this compound.

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the identification and quantification of this compound and its volatile impurities.[1][2][3] Due to the polar nature of this compound, a derivatization step is typically required to improve its volatility and thermal stability for GC analysis.[1]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound is a polar molecule containing a hydroxyl (-OH) group, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis. Derivatization, typically through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1] This increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound and its impurities.

GC-MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for this compound Derivative 1. Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, column, or detector can interact with the analyte. 2. Column Contamination: Buildup of non-volatile residues on the column. 3. Improper Column Installation: Incorrect column positioning in the injector or detector.1. Use a deactivated injector liner. Trim a small portion (10-20 cm) from the front of the column. 2. Bake out the column at a high temperature (within its specified limit). If contamination is severe, replace the column. 3. Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
Poor Sensitivity / No Peak Detected 1. Inefficient Derivatization: Incomplete reaction leading to low yield of the TMS derivative. 2. Leak in the GC System: Loss of sample or carrier gas. 3. Incorrect MS Parameters: Suboptimal ion source or mass analyzer settings.1. Refer to the Derivatization Troubleshooting section below. 2. Perform a leak check of the injector, column fittings, and gas lines. 3. Optimize MS parameters, including ionization energy, emission current, and detector voltage. Ensure the correct ions are being monitored in Selected Ion Monitoring (SIM) mode.
Ghost Peaks / Carryover 1. Injector Contamination: Residual sample from previous injections in the syringe or injector port. 2. Septum Bleed: Degradation of the injector septum at high temperatures.1. Implement a thorough syringe and injector cleaning protocol between runs. 2. Use high-quality, low-bleed septa and replace them regularly.
Derivatization Troubleshooting (BSTFA)
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Derivatization 1. Presence of Moisture: BSTFA is highly sensitive to moisture, which can consume the reagent. 2. Insufficient Reagent: Not enough BSTFA to derivatize the analyte and any other active compounds in the sample matrix. 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. 2. Use a significant excess of BSTFA. 3. Optimize the derivatization temperature and time. A typical starting point is 60-70°C for 30-60 minutes.
Multiple Peaks for the Analyte 1. Side Reactions: Formation of byproducts during derivatization. 2. Degradation of Derivative: The TMS derivative may be unstable.1. Ensure the sample is free from interfering substances. Optimize reaction conditions to minimize side reactions. 2. Analyze the sample as soon as possible after derivatization. Store derivatized samples at a low temperature if immediate analysis is not possible.

Experimental Protocols

GC-MS Method for the Determination of this compound

This protocol is based on a validated method for the trace analysis of this compound in active pharmaceutical ingredients (APIs).[1][2][3]

1. Sample Preparation and Derivatization

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the chosen solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add the derivatizing reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An internal standard (e.g., 3-chloro-1-propanol) can also be added.[1] Cap the vial and heat at approximately 60-70°C for 30-60 minutes. Allow to cool to room temperature before injection.

2. GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5973N or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor (for TMS-derivatized this compound) m/z 123 (quantification), other qualifying ions

3. Data Analysis

  • Identify the peak corresponding to the TMS derivative of this compound based on its retention time and the presence of the characteristic ions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated GC-MS method for the determination of this compound.[1][2][3]

ParameterResult
Linearity Range 0.08 to 40 ppm (µg/g API)
Correlation Coefficient (r²) > 0.999
Detection Limit (DL) 0.05 ppm
Quantitation Limit (QL) 0.08 ppm
Accuracy (Recovery) 90.5% - 108.7%
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Add_Solvent Dissolve in Solvent Sample->Add_Solvent Standard Prepare Standard Stock Dilute_Standard Create Calibration Standards Standard->Dilute_Standard Add_IS Add Internal Standard Dilute_Standard->Add_IS Add_Solvent->Add_IS Add_BSTFA Add BSTFA Add_IS->Add_BSTFA Heat Heat at 60-70°C Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Acquire Acquire Data (SIM Mode) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Impurities Calibrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic Start Analytical Issue Encountered Peak_Shape Poor Peak Shape (Tailing)? Start->Peak_Shape Sensitivity Low/No Signal? Peak_Shape->Sensitivity No Check_System_Activity Check for Active Sites (Liner, Column) Peak_Shape->Check_System_Activity Yes Extra_Peaks Ghost Peaks/Carryover? Sensitivity->Extra_Peaks No Check_Derivatization Verify Derivatization Efficiency Sensitivity->Check_Derivatization Yes Clean_Injector Clean Injector and Syringe Extra_Peaks->Clean_Injector Yes End Problem Resolved Extra_Peaks->End No Check_Column_Install Verify Column Installation Check_System_Activity->Check_Column_Install Check_Column_Install->End Check_Leaks Perform System Leak Check Check_Derivatization->Check_Leaks Check_Leaks->End Replace_Septum Replace Septum Clean_Injector->Replace_Septum Replace_Septum->End

Caption: Troubleshooting decision tree for GC-MS analysis of this compound.

References

Validation & Comparative

A Researcher's Guide to Purity and Quantification of 4-Chloro-1-butanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity and concentration of reagents and potential impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. 4-Chloro-1-butanol is a known genotoxic impurity (GTI) that can arise during the synthesis of active pharmaceutical ingredients (APIs), particularly when tetrahydrofuran (B95107) (THF) and hydrochloric acid (HCl) are used.[1][2][3] This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound, offering a highly sensitive and selective approach for its quantification at trace levels.

Comparison of Analytical Methods

While various analytical techniques can be employed for the quantification of chemical compounds, the choice of method for genotoxic impurities like this compound is driven by the need for high sensitivity and selectivity, often requiring detection at the parts-per-million (ppm) level.

Analytical MethodPrincipleAdvantagesDisadvantagesSuitability for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity. Capable of identifying and quantifying trace-level impurities. Well-established and validated methods exist.Requires derivatization for non-volatile compounds. Matrix effects can be a concern.Excellent. A sensitive and robust GC-MS method has been developed and validated for the trace-level analysis of this compound in APIs.[1][2][4]
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) Separation by liquid chromatography followed by elemental detection.High sensitivity for specific elements.Indirect method requiring derivatization with an element-containing tag. Less common for this specific application.Feasible. A novel LC-ICP-MS method using iodo derivatization has been developed, showing good linearity and low detection limits.[5]
Spectrophotometry Measurement of light absorption by a colored derivative.Simple and cost-effective instrumentation.Lower sensitivity and selectivity compared to mass spectrometry-based methods. Susceptible to interference from other compounds.Limited. A spectrophotometric method using Reichardt's dye has been reported but may not be suitable for the low detection limits required for GTIs.[1]
Titration Volumetric analysis based on a chemical reaction.Simple, inexpensive, and provides absolute quantification.Lacks the sensitivity required for trace-level impurity analysis. Not selective for this compound in a complex matrix.Not Suitable for purity analysis at the levels required for genotoxic impurities.

Validated GC-MS Method for this compound Quantification

A highly sensitive and robust GC-MS method has been developed and validated for the determination of this compound in active pharmaceutical ingredients.[1][2][4] This method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy.

Quantitative Data Summary

The table below summarizes the key performance parameters of the validated GC-MS method for the analysis of this compound.

ParameterResult
Linearity Range 0.08 to 40 ppm (µg/g API)[1][2][4]
Correlation Coefficient (R²) 0.9999[1][2][4]
Detection Limit (DL) 0.05 ppm (0.13 ng/mL)[1][2][4]
Quantitation Limit (QL) 0.08 ppm (0.20 ng/mL)[1][2][4]
Accuracy (Recovery) 90.5% to 108.7% (between 0.4 ppm and 20 ppm)[2][3][4]
Repeatability (RSD) 6.0%[2][3][4]

Experimental Protocol: GC-MS Analysis of this compound

This section details the experimental methodology for the quantification of this compound using GC-MS, including the critical derivatization step required to enhance its volatility.[1]

Materials and Reagents
  • This compound standard

  • 3-Chloro-1-butanol (Internal Standard - IS)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) (Derivatizing agent)

  • Ethyl acetate (B1210297) (Solvent)

  • Active Pharmaceutical Ingredient (API) sample

Standard and Sample Preparation
  • Internal Standard (IS) Solution: Prepare a 10 ng/mL solution of 3-chloro-1-butanol in ethyl acetate.

  • Standard Solutions: Prepare a series of this compound solutions in ethyl acetate at concentrations ranging from approximately 0.08 to 40 ppm (µg/g API).[1]

  • Sample Solution:

    • Weigh approximately 25 mg of the API into a suitable vial.

    • Add 2.5 mL of ethyl acetate.

    • Add 1 mL of the 10 ng/mL internal standard solution.

  • Derivatization:

    • To both standard and sample solutions, add 20 µL of BSTFA.

    • Dilute the solution to 10 mL with ethyl acetate.

    • Incubate the solution at 50°C for 20 minutes to complete the derivatization reaction.[1]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Column: Agilent DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis
  • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and characteristic mass fragments.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantify the amount of this compound in the API sample using the calibration curve.

GC-MS Workflow for this compound Analysis

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Sample API Sample Deriv Derivatization (BSTFA, 50°C) Sample->Deriv Standard This compound Standard Standard->Deriv IS Internal Standard (3-Chloro-1-butanol) IS->Deriv Solvent Ethyl Acetate Solvent->Deriv GC_Inlet GC Inlet (250°C) Deriv->GC_Inlet GC_Column GC Column (DB-1701) GC_Inlet->GC_Column MS_Source MS Ion Source (EI, 70eV) GC_Column->MS_Source MS_Detector Mass Detector (SIM Mode) MS_Source->MS_Detector Data_Acq Data Acquisition MS_Detector->Data_Acq Cal_Curve Calibration Curve Construction Data_Acq->Cal_Curve Quant Quantification of This compound Data_Acq->Quant Cal_Curve->Quant

References

A Comparative Analysis of 1H and 13C NMR Spectra of 4-Chloro-1-butanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-chloro-1-butanol against structurally related alternatives, including 1-butanol, 1,4-butanediol, and 3-chloro-1-butanol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds.

¹H NMR Data Comparison

The ¹H NMR spectra of butanol derivatives are distinguished by the chemical shifts and splitting patterns of the methylene (B1212753) and hydroxyl protons. The presence of electronegative substituents, such as chlorine and additional hydroxyl groups, significantly influences the electronic environment of nearby protons, leading to predictable downfield shifts.

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound ~3.67t2HH-1
~1.85p2HH-2
~1.75p2HH-3
~3.58t2HH-4
Variables1H-OH
1-Butanol 3.63t2HH-1
1.55sextet2HH-2
1.40sextet2HH-3
0.94t3HH-4
2.24s (broad)1H-OH
1,4-Butanediol 3.62t4HH-1, H-4
1.63p4HH-2, H-3
Variables2H-OH
3-Chloro-1-butanol ~3.80m2HH-1
~1.95m2HH-2
~4.20m1HH-3
~1.55d3HH-4
Variables1H-OH

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), p (pentet/quintet), sextet, and m (multiplet).

¹³C NMR Data Comparison

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the same electronic effects as the protons. The deshielding effect of the electronegative chlorine and oxygen atoms is evident in the downfield shifts of the adjacent carbon atoms.

Compoundδ (ppm) C-1δ (ppm) C-2δ (ppm) C-3δ (ppm) C-4
This compound ~62.0~30.0~29.0~45.0
1-Butanol 62.535.119.313.9
1,4-Butanediol 62.429.829.862.4
3-Chloro-1-butanol ~60.0~38.0~55.0~25.0

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS standard.

Experimental Protocols

Sample Preparation

A sample of approximately 5-10 mg of the analyte was dissolved in about 0.6-0.7 mL of a deuterated solvent (typically CDCl₃, unless otherwise specified) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR: Spectra were recorded with a spectral width of approximately 10-15 ppm. For a typical acquisition, 16 to 32 scans were accumulated with a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Spectra were acquired with proton decoupling. A spectral width of about 200-220 ppm was used, and several hundred to several thousand scans were accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the molecular structures and the key differences in their NMR signals.

structural_comparison cluster_4_chloro_1_butanol This compound cluster_1_butanol 1-Butanol cluster_1_4_butanediol 1,4-Butanediol cluster_3_chloro_1_butanol 3-Chloro-1-butanol 4Cl_C4 C4-Cl (δ ≈ 45.0) 4Cl_C3 C3 (δ ≈ 29.0) 4Cl_C4->4Cl_C3 4Cl_C2 C2 (δ ≈ 30.0) 4Cl_C3->4Cl_C2 4Cl_C1 C1-OH (δ ≈ 62.0) 4Cl_C2->4Cl_C1 1Bu_C4 C4 (δ = 13.9) 1Bu_C3 C3 (δ = 19.3) 1Bu_C4->1Bu_C3 1Bu_C2 C2 (δ = 35.1) 1Bu_C3->1Bu_C2 1Bu_C1 C1-OH (δ = 62.5) 1Bu_C2->1Bu_C1 14BD_C4 C4-OH (δ = 62.4) 14BD_C3 C3 (δ = 29.8) 14BD_C4->14BD_C3 14BD_C2 C2 (δ = 29.8) 14BD_C3->14BD_C2 14BD_C1 C1-OH (δ = 62.4) 14BD_C2->14BD_C1 3Cl_C4 C4 (δ ≈ 25.0) 3Cl_C3 C3-Cl (δ ≈ 55.0) 3Cl_C4->3Cl_C3 3Cl_C2 C2 (δ ≈ 38.0) 3Cl_C3->3Cl_C2 3Cl_C1 C1-OH (δ ≈ 60.0) 3Cl_C2->3Cl_C1

Caption: Comparative structures and ¹³C NMR chemical shifts.

experimental_workflow Start Start SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3 + TMS) Start->SamplePrep NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer NMRTube->Spectrometer Acquire1H Acquire ¹H NMR Spectrum (16-32 scans) Spectrometer->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum (proton decoupled, >200 scans) Spectrometer->Acquire13C ProcessData Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire1H->ProcessData Acquire13C->ProcessData Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) ProcessData->Analysis End End Analysis->End

A Comparative Guide to Validated Methods for the Determination of 4-Chloro-1-butanol in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of a Potential Genotoxic Impurity.

The presence of 4-Chloro-1-butanol, a potential genotoxic impurity (GTI), in Active Pharmaceutical Ingredients (APIs) is a critical quality attribute that requires sensitive and accurate analytical methods for its control. This guide provides a detailed comparison of validated methods for the determination of this compound, offering insights into their performance, experimental protocols, and underlying principles. The primary focus is on a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method, with a comparative analysis against a novel Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) method and a brief overview of a UV-Vis spectrophotometric screening method.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for the determination of this compound in APIs depends on factors such as the required sensitivity, specificity, and the nature of the API matrix. The following table summarizes the key performance parameters of two validated methods, providing a clear basis for comparison.

ParameterGC-MS MethodLC-ICP-MS MethodUV-Vis (Reichardt's Dye) Method
Principle Separation of the silyl-derivatized analyte by GC and detection by MS.Derivatization with an iodine-containing reagent, separation by LC, and detection of the iodine signal by ICP-MS.Colorimetric reaction of the analyte with Reichardt's dye, measured by a spectrophotometer.
Linearity Range 0.08 - 40 µg/g (ppm)[1][2][3]0.5 - 50 µg/g (ppm)[4]5 - 10 µg/g (ppm) (detection range)[5]
**Correlation Coefficient (R²) **0.9999[1][2][3]0.9994[4]Not explicitly validated for linearity
Limit of Detection (LOD) 0.05 µg/g (ppm)[1][2][3]0.2 µg/g (ppm)[4]Not reported
Limit of Quantitation (LOQ) 0.08 µg/g (ppm)[1][2][3]0.5 µg/g (ppm)[4]Not reported
Accuracy (Recovery) 90.5 - 108.7%[1][2]95.1 - 114.7%[4]Not reported
Precision (RSD) 6.0%[1][2]6.2%[4]Not reported
Derivatization Required Yes (Silylation)[1]Yes (Iodination)[4]Yes (Alkylation of dye)[5]
Instrumentation GC-MSLC-ICP-MSUV-Vis Spectrophotometer
Internal Standard 3-Chloro-1-propanol[1]Not explicitly mentionedNot applicable

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures for the GC-MS and LC-ICP-MS methods.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Ethyl Acetate (B1210297) Sample->Dissolve Add_IS Add Internal Standard (3-Chloro-1-propanol) Dissolve->Add_IS Derivatize Add BSTFA for Silylation Add_IS->Derivatize Heat Incubate at 50°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

GC-MS Experimental Workflow

LCICPMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-ICP-MS Analysis cluster_data Data Processing Sample Weigh API Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Derivatize with Iodo-reagent Dissolve->Derivatize Inject Inject into LC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect ICP-MS Detection (Monitor Iodine Signal) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

LC-ICP-MS Experimental Workflow

Detailed Experimental Protocols

Validated GC-MS Method

This method is highly sensitive and specific for the determination of this compound in APIs.[1]

1. Chemicals and Reagents:

  • This compound (>97% purity)

  • 3-Chloro-1-propanol (Internal Standard, >97% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA, >95% purity) for derivatization

  • Ethyl acetate (HPLC grade)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in ethyl acetate. Further dilute to prepare a series of calibration standards ranging from 0.08 to 40 µg/g (ppm) relative to the nominal sample concentration.

  • Internal Standard (IS) Solution: Prepare a solution of 3-Chloro-1-propanol in ethyl acetate.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the API into a suitable volumetric flask.

    • Add a known volume of the IS solution.

    • Dissolve and dilute to volume with ethyl acetate.

    • To a 2.5 mL aliquot of this solution, add 20 µL of BSTFA.

    • Incubate the mixture at 50°C for 20 minutes to complete the silylation reaction.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor the characteristic fragment ion of the derivatized this compound (m/z 123).[1]

4. Data Analysis:

  • Calculate the ratio of the peak area of the derivatized this compound to the peak area of the derivatized internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Alternative LC-ICP-MS Method

This novel method provides an alternative approach with good sensitivity.[4]

1. Principle: This method involves the derivatization of this compound with an iodine-containing reagent. The resulting derivative is then separated by liquid chromatography and the iodine signal is detected with high sensitivity using an inductively coupled plasma mass spectrometer.

2. Performance: As detailed in the comparison table, this method demonstrates good linearity, accuracy, and precision, with a limit of quantitation of 0.5 ppm.[4]

Screening Method using UV-Vis Spectrophotometry with Reichardt's Dye

This method can be used as a rapid screening tool for the presence of alkylating agents like this compound.[5]

1. Principle: Reichardt's dye undergoes a color change upon reaction (alkylation) with alkylating agents. This change in absorbance can be monitored using a UV-Vis spectrophotometer. The reaction is typically monitored at around 624 nm in N,N-dimethylformamide.[1][5]

2. Application: This method has been shown to detect low levels (5-10 ppm) of this compound.[5] However, it should be noted that this method is not specific to this compound and may react with other alkylating agents present in the sample. Therefore, it is more suitable as a screening tool rather than a quantitative method for regulatory purposes. Further validation would be required to use it for quantification.

Conclusion

The validated GC-MS method stands out as a highly sensitive, specific, and robust technique for the routine quality control of this compound in APIs. Its low detection and quantitation limits make it particularly suitable for ensuring compliance with the stringent regulatory requirements for genotoxic impurities. The LC-ICP-MS method offers a viable alternative with comparable performance, providing flexibility in laboratory instrumentation. While the UV-Vis method using Reichardt's dye can be a useful screening tool, its lack of specificity and comprehensive validation data limit its application for quantitative analysis in a regulatory environment. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and the regulatory context of the drug development program.

References

A Comparative Guide to the FTIR Analysis of 4-Chloro-1-butanol for Functional Group Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral data of 4-Chloro-1-butanol with relevant chemical alternatives. The objective is to facilitate the confirmation of its functional groups through a detailed analysis of experimental data.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a primary alkyl chloride. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide will detail the characteristic vibrational frequencies of this compound and compare them with those of 1-butanol (B46404), 1,4-dichlorobutane, and tetrahydrofuran (B95107) to highlight the spectral features of the hydroxyl and chloro functional groups.

Experimental Data: A Comparative Analysis

The FTIR spectra of this compound and its chemical alternatives were analyzed to identify the characteristic absorption bands corresponding to their respective functional groups. The data, sourced from the NIST WebBook and the Spectral Database for Organic Compounds (SDBS), is summarized in the table below.

Functional Group Vibrational Mode This compound (cm⁻¹) 1-Butanol (cm⁻¹) [1][2]1,4-Dichlorobutane (cm⁻¹) Tetrahydrofuran (cm⁻¹)
Alcohol O-H stretch (broad)~3330~3340--
C-O stretch~1060~1073--
O-H bend~1440~1460--
Alkyl Halide C-Cl stretch~725-~730, ~650-
Alkane C-H stretch~2950, ~2870~2960, ~2870~2960, ~2870~2975, ~2860
CH₂ bend (scissoring)~1450~1465~1450~1460
Ether C-O-C stretch---~1070

Detailed Experimental Protocol

This protocol outlines the procedure for obtaining an FTIR spectrum of a liquid sample, such as this compound, using the KBr transmission method.[3][4][5][6][7]

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Potassium Bromide (KBr) windows/plates

  • Sample holder for liquid cells

  • Pasteur pipette or dropper

  • The liquid sample to be analyzed (e.g., this compound)

  • Volatile solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Background Spectrum Acquisition:

    • Place a pair of clean, dry KBr plates in the sample holder and position it in the spectrometer's beam path.

    • Close the sample compartment lid.

    • Acquire a background spectrum. This will account for the absorbance of the KBr plates and any atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Remove the KBr plates from the sample compartment.

    • Place one to two drops of the liquid sample onto the center of one KBr plate.

    • Carefully place the second KBr plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid forming air bubbles.

  • Sample Spectrum Acquisition:

    • Place the KBr "sandwich" containing the sample into the sample holder and insert it into the spectrometer.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • After analysis, carefully separate the KBr plates.

    • Clean the plates thoroughly with a volatile solvent and lens tissue.

    • Store the clean, dry plates in a desiccator to prevent them from fogging due to moisture absorption.

Visualizing the Workflow

The following diagram illustrates the key steps in the FTIR analysis of a liquid sample.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Clean KBr Plates p2 Acquire Background Spectrum p1->p2 p3 Prepare Liquid Sample Film p2->p3 a1 Acquire Sample Spectrum p3->a1 d1 Identify Characteristic Peaks a1->d1 d2 Compare with Reference Spectra d1->d2 d3 Confirm Functional Groups d2->d3

References

Comparison of Alternative Synthetic Routes to Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Tetrahydrofuran (B95107) (THF) is a versatile aprotic solvent with wide applications in the chemical and pharmaceutical industries, primarily for its excellent solvating properties for a wide range of compounds and its use as a precursor in polymer synthesis. The synthesis of THF traditionally involves the cyclization of 4-chloro-1-butanol. However, concerns regarding the handling of chlorinated compounds and the desire for more sustainable and efficient processes have driven the exploration of alternative synthetic methodologies. This guide provides an objective comparison of prominent alternative routes to THF synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Alternative Synthetic Pathways

Several viable alternatives to the this compound route have been developed and implemented on an industrial scale. The most significant of these are the dehydration of 1,4-butanediol (B3395766), the hydrogenation of furan (B31954), and the hydrogenation of maleic anhydride (B1165640).

Dehydration of 1,4-Butanediol (BDO)

The acid-catalyzed dehydration of 1,4-butanediol is a major commercial route for THF production.[1] This process is highly efficient and can be performed using a variety of acid catalysts, including strong mineral acids, heteropolyacids, zeolites, and sulfonic acids.[1] The reaction is a reversible cyclodehydration.[2]

Hydrogenation of Furan

Furan, which can be derived from biomass sources like furfural, serves as a renewable feedstock for THF synthesis.[3][4] The process involves the catalytic hydrogenation of the furan ring. Various catalysts have been employed, with palladium and nickel-based systems being particularly effective.[5][6] Photocatalytic methods using metal-loaded titanium(IV) oxide have also shown high efficiency.[5][7]

Hydrogenation of Maleic Anhydride

Another significant industrial process is the catalytic hydrogenation of maleic anhydride.[3] This method can be tuned to produce either THF or γ-butyrolactone (GBL) as the major product by adjusting the reaction parameters.[3][8] Bifunctional catalysts, often containing copper, are typically used for this transformation.[8][9]

Quantitative Data Comparison

The following table summarizes the key quantitative data for the different synthetic routes to THF, allowing for a direct comparison of their performance.

Synthetic Route Starting Material Catalyst Temperature (°C) Pressure Yield/Selectivity of THF Reference
Dehydration 1,4-Butanediol22% aq. H₂SO₄100Atmospheric~80% (in aqueous solution)[3]
Dehydration 1,4-ButanediolHigh-Temperature Water (no added catalyst)300Not specified38% yield after 20 min[1]
Dehydration 1,4-ButanediolZrO₂-Al₂O₃ mixed oxide220Not specified97.1% yield[10]
Hydrogenation FuranPd-TiO₂ (photocatalytic)Not specifiedH₂-freeAlmost quantitative[5][7]
Hydrogenation FuranFe, Cr-promoted nickel spongeNot specified50 mol % excess H₂Not specified[6]
Hydrogenation Maleic AnhydrideCu/ZnO/ZrO₂ and H-Y zeolite22050 bar65% selectivity (100% conversion)[8]
Hydrogenation Maleic AnhydrideNickel-basedNot specifiedNot specified85-95% selectivity (100% conversion)[3]
Hydrogenation Maleic AnhydrideCu-Zn-Al/Ti/Zr220-2801 MPaHigh activity, THF selectivity varies[11]

Experimental Protocols

THF Synthesis via Dehydration of 1,4-Butanediol with Sulfuric Acid

This protocol is based on a commonly used industrial method.[3]

Materials:

  • 1,4-Butanediol (BDO)

  • 22% (w/w) aqueous sulfuric acid solution

  • Reaction vessel equipped with a distillation column, condenser, and receiver.

Procedure:

  • Charge the reactor with a 22% aqueous sulfuric acid solution.

  • Heat the sulfuric acid solution to 100°C.

  • Continuously feed 1,4-butanediol into the reactor at a controlled rate (e.g., 110 kg/h for a large-scale reaction).

  • Maintain the temperature at the top of the distillation column at 80°C.

  • The azeotropic mixture of THF and water will distill over and can be collected in the receiver. The collected solution typically contains about 80% THF.

  • Further purification of the collected distillate can be achieved through subsequent distillation or other separation techniques to obtain high-purity THF.

THF Synthesis via Catalytic Hydrogenation of Maleic Anhydride

This protocol describes a method using a bifunctional catalyst system.[8]

Materials:

  • Maleic Anhydride

  • Hydrogen gas

  • Bifunctional catalyst (e.g., Cu/ZnO/ZrO₂ and H-Y zeolite)

  • Slurry reactor

Procedure:

  • Prepare the bifunctional catalyst by a suitable method, such as coprecipitation.

  • Charge the slurry reactor with the catalyst and a suitable solvent if necessary.

  • Introduce maleic anhydride and hydrogen gas into the reactor.

  • Maintain the reaction temperature at approximately 220°C and the pressure at 50 bar.

  • Allow the reaction to proceed for a set duration (e.g., 6 hours).

  • After the reaction, cool the reactor and separate the liquid product from the catalyst and unreacted hydrogen.

  • The liquid product can then be purified by distillation to isolate THF. The selectivity towards THF can be influenced by the catalyst composition and reaction conditions.

Visualizations

Synthetic Pathways to Tetrahydrofuran

G BDO 1,4-Butanediol THF Tetrahydrofuran (THF) BDO->THF  Acid-Catalyzed  Dehydration Furan Furan (from Furfural) Furan->THF  Catalytic  Hydrogenation MA Maleic Anhydride MA->THF  Catalytic  Hydrogenation CB This compound CB->THF  Intramolecular  Cyclization

Caption: Alternative synthetic routes to Tetrahydrofuran (THF).

General Experimental Workflow for Catalytic THF Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Starting Materials (e.g., BDO, Furan, MA) reactor Reactor (Controlled T & P) reagents->reactor catalyst Catalyst catalyst->reactor separation Separation (Filtration, Decantation) reactor->separation Crude Product distillation Distillation separation->distillation product Pure THF distillation->product

Caption: General workflow for THF synthesis.

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-chloro-1-butanol, a versatile bifunctional molecule, is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a hydroxyl group and a chlorine atom, makes it a valuable intermediate in the production of a wide range of more complex molecules.[1] The most prevalent method for synthesizing this compound is through the ring-opening of tetrahydrofuran (B95107) (THF) with hydrogen chloride (HCl).[2][3] This reaction can be performed without a catalyst, but for improved efficiency, various catalytic systems have been developed.[2][4]

This guide provides a comparative analysis of different catalytic approaches for the synthesis of this compound, with a focus on catalyst performance, supported by available experimental data.

Overview of Catalytic Systems

The ring-opening of THF with HCl can be uncatalyzed or catalyzed by Lewis acids or other catalytic systems. The choice of catalyst significantly impacts the reaction rate and the ease of product purification.

Uncatalyzed Synthesis

The first reported synthesis of this compound from tetrahydrofuran and hydrogen chloride was an uncatalyzed process.[2] This method has been widely used since the 1930s.[2] The reaction involves bubbling hydrogen chloride gas through boiling tetrahydrofuran.[3] While feasible, this method generally requires longer reaction times to achieve high conversion.[2]

Catalyzed Synthesis

To enhance the reaction kinetics, various catalysts have been investigated. The primary role of the catalyst is to facilitate the cleavage of the C-O bond in the THF ring, making it more susceptible to nucleophilic attack by the chloride ion.

  • Zinc Chloride (ZnCl₂) : As a Lewis acid, zinc chloride can effectively catalyze the formation of this compound from THF and HCl.[2][4] However, a significant drawback of using zinc chloride is its solubility in the reaction mixture and the final product, which complicates the purification process.[2]

  • Resin-Based Quaternary Ammonium (B1175870) Chlorides : To overcome the separation challenges associated with homogeneous catalysts like ZnCl₂, heterogeneous catalysts have been developed. A notable example is the use of polymeric resins with pendant quaternary ammonium chloride groups, such as a styrene-divinylbenzene copolymer.[2] These catalysts are insoluble in the reaction medium, allowing for easy removal by filtration.[2] This not only simplifies the product work-up but also allows for the potential reuse of the catalyst.[2]

Performance Comparison

A key factor in selecting a catalyst is its effect on the reaction rate. The following table summarizes the conversion of tetrahydrofuran to this compound over time, comparing the uncatalyzed reaction with a reaction catalyzed by a resin-based quaternary ammonium chloride ("Amberlyst-26").

Reaction Time (hours)% Conversion of THF (Uncatalyzed)% Conversion of THF (Catalyzed with Resin Quaternary Ammonium Chloride)
1.01542
1.52258
2.02971
2.53681

Data extracted from patent GB2040920A. The catalyzed reaction was conducted at reflux with an HCl charge rate of approximately 2.8 moles/hr.[2]

As the data indicates, the use of a resin-based quaternary ammonium chloride catalyst significantly accelerates the formation of this compound compared to the uncatalyzed reaction.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of this compound.

General Uncatalyzed Procedure

This compound can be obtained by passing hydrogen chloride gas into boiling tetrahydrofuran until the temperature of the boiling mixture reaches 103.5-105.5°C, which takes approximately 5 hours.[3] The product is then isolated by vacuum distillation, with an expected yield of 54-57%.[3]

Procedure with a Resin-Based Quaternary Ammonium Chloride Catalyst

A mixture of tetrahydrofuran (6.0 moles) and "Amberlyst-26" resin (43 g) is heated to reflux.[2] Anhydrous hydrogen chloride is then charged into the mixture at a rate of approximately 2.8 moles/hr for 2.5 hours.[2] The insoluble catalyst is subsequently removed by filtration.[2] The progress of the reaction can be monitored by analyzing samples of the reaction mixture at different time intervals.[2]

Visualizing the Process

To better understand the workflow and reaction pathway, the following diagrams are provided.

Reaction_Pathway THF Tetrahydrofuran (THF) Intermediate Protonated THF Ring-Opened Intermediate THF->Intermediate + HCl Hydrogen Chloride (HCl) HCl->Intermediate + Catalyst Catalyst (e.g., ZnCl₂, Resin-QAC) Catalyst->Intermediate facilitates ring opening Product This compound Intermediate->Product Nucleophilic attack by Cl⁻

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Charge THF and Catalyst (if applicable) into Reactor start->reactants heat Heat to Reflux reactants->heat hcl Introduce HCl gas heat->hcl reaction Maintain Reaction Conditions (Temperature, Time) hcl->reaction filtration Filter to Remove Heterogeneous Catalyst reaction->filtration distillation Vacuum Distillation of the Crude Product filtration->distillation product Obtain Pure This compound distillation->product

Caption: Experimental workflow for this compound synthesis.

Catalyst_Comparison Catalyst_Type Catalyst Type Key Features Uncatalyzed Uncatalyzed - Simple setup - Slower reaction rate ZnCl2 Zinc Chloride (Homogeneous) - Lewis acid catalysis - Faster than uncatalyzed - Difficult to separate from product Resin_QAC Resin-Quaternary Ammonium Chloride (Heterogeneous) - Significant rate enhancement - Easy separation (filtration) - Catalyst can be reused

Caption: Logical comparison of different catalytic approaches.

Conclusion

The synthesis of this compound via the ring-opening of tetrahydrofuran with hydrogen chloride can be significantly enhanced through the use of catalysts. While the uncatalyzed method is simple, it suffers from long reaction times. Homogeneous catalysts like zinc chloride improve the reaction rate but introduce challenges in product purification. Heterogeneous catalysts, such as resin-based quaternary ammonium chlorides, offer a compelling alternative by providing a substantial increase in reaction rate while allowing for easy separation and potential reuse. For researchers and drug development professionals, the choice of a catalytic system will depend on the desired production scale, efficiency requirements, and purification capabilities. The use of insoluble resin catalysts appears to be a superior method in terms of reaction time and ease of catalyst removal.[2]

References

Navigating the Quantification of 4-Chloro-1-butanol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Chloro-1-butanol, a potential genotoxic impurity (GTI), is a critical analytical challenge.[1][2][3] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods and leading alternatives for the determination of this compound in a reaction mixture. We present a detailed examination of experimental protocols and performance data to aid in selecting the most appropriate analytical strategy.

The Challenge with Direct HPLC Analysis

Direct quantification of this compound by HPLC with ultraviolet (UV) detection is inherently challenging. The molecule lacks a significant UV chromophore, a component that absorbs UV light, which is the principle behind UV detection in HPLC.[4] Consequently, alternative or modified approaches are necessary to achieve the sensitivity and selectivity required for trace-level analysis, particularly in the context of genotoxic impurities where detection limits in the parts-per-million (ppm) range are often required.[1][3]

HPLC with Pre-Column Derivatization: An Indirect Approach

To overcome the limitations of direct HPLC-UV detection, a common strategy is pre-column derivatization. This involves a chemical reaction to attach a UV-absorbing or fluorescent tag to the this compound molecule before it is introduced into the HPLC system.

Conceptual Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Sample Derivatization Derivatization Reaction (e.g., with Benzoyl Chloride) Sample->Derivatization Quenching Reaction Quenching Derivatization->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Injection Injection onto HPLC Extraction->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification against Derivatized Standard Detection->Quantification

Caption: Workflow for HPLC analysis of this compound with pre-column derivatization.

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol is a representative example based on common derivatization techniques for alcohols.[5]

1. Derivatization Reagent: Benzoyl chloride is a suitable reagent that reacts with the hydroxyl group of this compound to form an ester with a strong UV chromophore.[5]

2. Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.
  • Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile).
  • Add a derivatization catalyst, such as pyridine.
  • Introduce the derivatizing agent (e.g., benzoyl chloride) and allow the reaction to proceed at a controlled temperature.
  • Quench the reaction with a suitable reagent.
  • Perform a liquid-liquid extraction to isolate the derivatized analyte.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a wavelength appropriate for the benzoyl chromophore (e.g., 230 nm).
  • Injection Volume: 10 µL.

4. Quantification: A calibration curve is prepared by derivatizing known concentrations of this compound standards and plotting the peak area against concentration.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the quantification of volatile and semi-volatile compounds like this compound.[1][2][3] It is often considered the benchmark method for this type of analysis.

Conceptual Workflow:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Sample Dilution Dilution with Solvent (e.g., Ethyl Acetate) Sample->Dilution IS Addition of Internal Standard (e.g., 3-Chloro-1-butanol) Dilution->IS Injection Injection into GC IS->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection (Selected Ion Monitoring - SIM) Ionization->Detection Quantification Quantification against Internal Standard Detection->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Experimental Protocol: GC-MS

The following protocol is based on a validated method for the determination of this compound in active pharmaceutical ingredients (APIs).[1][2][3]

1. Sample Preparation:

  • Dissolve a known amount of the API sample in a suitable solvent like ethyl acetate.
  • Spike the sample with an internal standard (e.g., 3-chloro-1-butanol) to ensure accuracy and precision.[1][2]
  • In some cases, a derivatization step using a silylating agent (e.g., BSTFA) may be employed to enhance volatility.[3]

2. GC-MS Conditions:

  • GC Column: A mid-polarity column such as a DB-1701 (30 m x 0.25 mm ID, 0.25 µm film).[6]
  • Carrier Gas: Helium.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: A suitable temperature gradient to separate this compound from other matrix components.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI).
  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of this compound.[3]

Alternative Method 2: Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

A novel and highly sensitive method for the quantification of this compound involves derivatization to introduce an iodine atom, followed by detection using LC-ICP-MS.[7] This technique offers excellent sensitivity by specifically detecting the introduced iodine.

Conceptual Workflow:

cluster_prep Sample Preparation cluster_lcicpms LC-ICP-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Sample Derivatization Iodo Derivatization Sample->Derivatization Injection Injection into LC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Nebulization Nebulization Separation->Nebulization Ionization Inductively Coupled Plasma (ICP) Nebulization->Ionization Detection Mass Spectrometry (MS) Detection (Monitoring Iodine Ion) Ionization->Detection Quantification Quantification against Derivatized Standard Detection->Quantification

Caption: Workflow for LC-ICP-MS analysis of this compound via iodo derivatization.

Experimental Protocol: LC-ICP-MS

This protocol is based on a published method for the determination of this compound.[7]

1. Sample Preparation:

  • The sample containing this compound is subjected to a derivatization reaction to replace the chlorine atom with an iodine atom.

2. LC-ICP-MS Conditions:

  • LC Column: A suitable reversed-phase column for separation of the derivatized product.
  • Mobile Phase: A compatible mobile phase for both LC separation and ICP-MS detection.
  • ICP-MS: The instrument is tuned to monitor the specific mass-to-charge ratio of iodine, providing high selectivity.

Comparative Data

The following table summarizes the performance characteristics of the discussed analytical methods based on published data.

ParameterHPLC with DerivatizationGC-MSLC-ICP-MS
Principle UV/Fluorescence detection after chemical taggingSeparation of volatile compounds with mass-based detectionHPLC separation with element-specific (iodine) detection
Linearity Range Method Dependent0.08 to 40 ppm[1][2]0.5 to 50 ppm[7]
Correlation Coefficient (R²) >0.99 (Typical)0.9999[1][2]0.9994[7]
Limit of Detection (LOD) Method Dependent0.05 ppm[1][2]0.2 ppm[7]
Limit of Quantification (LOQ) Method Dependent0.08 ppm[1][2]0.5 ppm[7]
Accuracy (% Recovery) Method Dependent90.5 to 108.7%[1][2]95.1 to 114.7%[7]
Precision (% RSD) <15% (Typical)6.0%[1][2]6.2%[7]

Conclusion

While direct HPLC-UV analysis of this compound is not feasible due to its lack of a UV chromophore, an indirect HPLC method involving pre-column derivatization can be developed. However, for sensitive and robust quantification of this potential genotoxic impurity, GC-MS stands out as a well-validated and widely accepted technique, offering excellent sensitivity and specificity.[1][2][3] The novel LC-ICP-MS method provides another highly sensitive alternative, though it requires more specialized instrumentation.[7] The choice of method will ultimately depend on the specific requirements of the analysis, including the required detection limits, sample matrix, and available instrumentation. For routine quality control in a pharmaceutical setting, the established GC-MS methodology often provides the most practical and reliable solution.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-1-butanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-chloro-1-butanol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in compliance with safety regulations. This compound is a flammable, corrosive, and potentially carcinogenic compound, necessitating careful handling and disposal.[1]

Key Properties and Hazard Profile

Understanding the physicochemical properties and hazards of this compound is the first step in safe handling and disposal. This substance is a clear, colorless liquid.[2] It is classified as a flammable liquid and is harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[3]

PropertyValueSource
CAS Number 928-51-8
Molecular Formula C4H9ClO[2]
Molecular Weight 108.57 g/mol
Flash Point 36 °C (96.8 °F) - closed cup
Boiling Point 84-85 °C at 16 mmHg
Density 1.088 g/mL at 25 °C
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide.[2][4]

Standard Disposal Procedure

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should it be disposed of down the drain. The following steps outline the process for collection and preparation for disposal.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

  • Work in a well-ventilated area or under a chemical fume hood.[3]

Step 2: Waste Collection and Container Selection

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are suitable for halogenated solvent waste.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Segregation: this compound waste should be collected separately from other waste streams, especially from non-halogenated solvents to avoid costly disposal procedures for the entire mixture.[6] It is incompatible with strong oxidizing agents.

Step 3: Waste Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area.

  • Keep the container tightly closed except when adding waste.

  • Store away from sources of ignition such as heat, sparks, and open flames.[2]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for appropriate management, which typically involves high-temperature incineration.

EPA Hazardous Waste Classification

This compound is not explicitly listed by name as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it must be classified based on its characteristics:

  • D001 (Ignitability): With a flash point of 36°C, it is considered an ignitable hazardous waste.[7][8]

  • F-Listed Waste: As a spent halogenated solvent, waste streams containing this compound may be classified under codes such as F001 or F002, depending on the process from which they originated.[7][8]

Experimental Protocol: Neutralization for Potential De-classification

For laboratories with the appropriate capabilities and EHS approval, chemical neutralization can transform this compound into less hazardous substances prior to disposal. The following protocol describes an intramolecular SN2 reaction to form tetrahydrofuran.

Objective: To convert this compound into tetrahydrofuran, a less hazardous cyclic ether, and a salt through a base-mediated cyclization.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH)

  • A suitable solvent (e.g., a solvent in which the waste is already dissolved, or a high-boiling point ether if starting from neat material)

  • Reaction flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Appropriate work-up and extraction equipment

Procedure:

  • Reaction Setup: In a properly ventilated fume hood, charge the reaction flask with the this compound waste.

  • Base Addition: Slowly add a stoichiometric equivalent of a strong base (e.g., NaOH). The base deprotonates the alcohol group, forming an alkoxide.[9]

  • Reaction: The resulting alkoxide acts as a nucleophile, attacking the carbon atom bonded to the chlorine in an intramolecular fashion, displacing the chloride ion.[9]

  • Heating: Gently heat the mixture to facilitate the reaction. The target product, tetrahydrofuran, will be formed along with a salt (e.g., NaCl).

  • Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., GC-MS).

  • Work-up: After the reaction is complete, the resulting mixture will contain tetrahydrofuran, the salt, and any excess base. This mixture must still be evaluated for its hazardous characteristics and disposed of through the institutional EHS office. While the primary hazardous component has been transformed, the resulting waste stream must still be managed appropriately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_disposal_path Disposal Pathway start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Stream (Pure or Mixture?) ppe->assess container Select Appropriate Waste Container (HDPE, Labeled) assess->container segregate Segregate from Incompatible Waste (e.g., Non-Halogenated Solvents) container->segregate neutralize_q Neutralization Feasible & Approved? segregate->neutralize_q neutralize_proc Follow Neutralization Protocol (Base-mediated cyclization) neutralize_q->neutralize_proc Yes ehs_disposal Store for EHS Pickup (Secure, Labeled Container) neutralize_q->ehs_disposal No neutralize_proc->ehs_disposal final_disposal Dispose via Licensed Hazardous Waste Facility ehs_disposal->final_disposal

References

Safeguarding Your Research: A Guide to Handling 4-Chloro-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, adherence to strict safety protocols is paramount when handling 4-Chloro-1-butanol, a flammable and hazardous chemical. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1][3] Therefore, stringent adherence to safety measures is crucial.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryEquipment Specification
Eye and Face Protection Chemical safety goggles or a face shield are required. Standard safety glasses are not sufficient. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4]
Hand Protection Wear appropriate chemical-resistant gloves.[5][6] Regularly inspect gloves for any signs of degradation or perforation. A schedule for regular glove replacement should be established.[6]
Body Protection A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, chemical-resistant coveralls are recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Foot Protection Closed-toe shoes are mandatory in the laboratory. Perforated shoes, sandals, or similar footwear are not permitted.[6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step operational plan should be followed.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Have spill control materials, such as absorbent pads, readily accessible.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.[4][7]

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

  • Use non-sparking tools and explosion-proof equipment to prevent ignition of flammable vapors.[2][5]

  • Keep the container tightly closed when not in use.[2][5]

  • Do not eat, drink, or smoke in the handling area.[2][5]

3. Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[4][5] Seek medical attention.[5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5] If not breathing, provide artificial respiration.[4] Seek medical attention.[5]

  • In case of ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1] Seek immediate medical attention.[4]

  • In case of a spill: Evacuate the area. Remove all sources of ignition.[5][7] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[4][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE that have come into contact with this compound should be collected in a designated, labeled hazardous waste container for disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.

Hazard and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 108.57 g/mol [1]
CAS Number 928-51-8[1]
Hazard Statements H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer)[1][2]
Precautionary Statements P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][5]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill prep_label Label Containers prep_spill->prep_label handle_work Work in Fume Hood prep_label->handle_work handle_avoid Avoid Contact handle_work->handle_avoid handle_tools Use Non-Sparking Tools handle_avoid->handle_tools handle_close Keep Container Closed handle_tools->handle_close disp_waste Dispose as Hazardous Waste handle_close->disp_waste disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_container Rinse and Dispose of Container disp_ppe->disp_container

Caption: Workflow for the safe handling of this compound.

References

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